Product packaging for (Z)-3-pyridin-2-ylprop-2-en-1-ol(Cat. No.:CAS No. 113985-62-9)

(Z)-3-pyridin-2-ylprop-2-en-1-ol

Cat. No.: B038221
CAS No.: 113985-62-9
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-HYXAFXHYSA-N
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Description

(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS RN: 113985-62-9) is a high-purity chemical building block that combines an allylic alcohol moiety with a pyridine heterocycle in a Z (cis) configuration. This structure makes it a highly versatile intermediate for advanced organic synthesis and pharmaceutical research. The molecule's key structural features contribute to its broad utility. The allylic alcohol group is a classic and versatile functional group in synthesis, known for its ability to participate in a wide array of chemical transformations, such as asymmetric allylic alkylation, oxidation, and rearrangement reactions, to construct more complex molecular architectures. Simultaneously, the pyridin-2-yl group is a privileged scaffold in medicinal chemistry, frequently found in molecules with diverse biological activities and approved therapeutics. Its nitrogen atom can act as a hydrogen bond acceptor and coordinate to metals, making it valuable for developing catalysts and metal-organic frameworks. The specific Z-stereochemistry of the double bond in this compound is a critical and valuable property. Achieving Z-selectivity in alkene synthesis can be challenging, and this reagent provides direct access to this stereodefined motif. It is particularly useful for synthesizing complex molecules where spatial arrangement is crucial for biological activity or material properties. Researchers can leverage this compound in the stereoselective synthesis of heterocycles, as a precursor for pharmaceutical active ingredients, and in the development of novel ligands for coordination chemistry. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B038221 (Z)-3-pyridin-2-ylprop-2-en-1-ol CAS No. 113985-62-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113985-62-9

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(Z)-3-pyridin-2-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3-

InChI Key

SDTYYJCFJVDMLT-HYXAFXHYSA-N

SMILES

C1=CC=NC(=C1)C=CCO

Isomeric SMILES

C1=CC=NC(=C1)/C=C\CO

Canonical SMILES

C1=CC=NC(=C1)C=CCO

Synonyms

2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI)

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Synthetic Overview of (Z)-3-pyridin-2-ylprop-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available spectroscopic data, synthetic methodologies, and potential biological significance of (Z)-3-pyridin-2-ylprop-2-en-1-ol. Due to the limited direct experimental data for this specific isomer, this document synthesizes information from closely related analogs and established chemical principles to offer a predictive and practical resource for researchers. This guide adheres to stringent data presentation and visualization standards to facilitate clear understanding and application in a research and development setting.

Introduction

This compound is a heterocyclic allylic alcohol. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the allylic alcohol moiety suggest potential for diverse chemical transformations and biological activities. The Z-configuration of the double bond introduces specific stereochemical considerations that can significantly influence its interaction with biological targets compared to its more common (E)-isomer. This document aims to collate and present the known and predicted data for this compound to aid in its synthesis, characterization, and evaluation.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-α (pyridyl)8.5 - 8.6d4.0 - 5.0
H-γ (pyridyl)7.6 - 7.8td7.5 - 8.0, 1.5 - 2.0
H-β (pyridyl)7.1 - 7.3ddd7.0 - 7.5, 4.5 - 5.0, 1.0 - 1.5
H-δ (pyridyl)7.0 - 7.2d7.5 - 8.0
H-2 (vinyl)6.4 - 6.6dt~12 (cis), 1.0 - 1.5
H-3 (vinyl)5.8 - 6.0dt~12 (cis), 6.0 - 7.0
-CH₂OH4.3 - 4.5d6.0 - 7.0
-OHVariablebr s-

Note: Predicted values are for CDCl₃ as the solvent. The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-α (pyridyl)149 - 151
C-γ (pyridyl)136 - 138
C-β (pyridyl)121 - 123
C-δ (pyridyl)123 - 125
C-ipso (pyridyl)154 - 156
C-2 (vinyl)130 - 132
C-3 (vinyl)128 - 130
-CH₂OH58 - 60

Note: Predicted values are for CDCl₃ as the solvent.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (alkenyl)3010 - 3040Medium
C=C stretch (alkenyl)1640 - 1660Medium
C=N, C=C stretch (pyridine)1580 - 1610Strong
C-O stretch (primary alcohol)1000 - 1050Strong
=C-H bend (cis-alkene)675 - 730Strong
Predicted Mass Spectrometry Data

For the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 135.0684 for the chemical formula C₈H₉NO. Common fragmentation patterns would likely involve the loss of a hydroxyl radical (-17), water (-18), or the entire hydroxymethyl group (-31).

Experimental Protocols: Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in the literature. However, a plausible and stereoselective route can be proposed based on established methodologies for the synthesis of (Z)-allylic alcohols.

Proposed Stereoselective Synthesis Workflow

The most promising approach for the stereoselective synthesis of the (Z)-isomer involves the reduction of a corresponding ynone or the partial reduction of a propargyl alcohol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 Pyridine-2-carbaldehyde step1 1. Grignard or Lithiation 2. Reaction with Pyridine-2-carbaldehyde start1->step1 start2 Acetylene source (e.g., Ethynyltrimethylsilane) start2->step1 step2 Deprotection (if necessary) step1->step2 step3 Stereoselective Reduction (e.g., Lindlar's catalyst or P-2 Ni) step2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Methodological Steps
  • Synthesis of 1-(pyridin-2-yl)prop-2-yn-1-ol:

    • To a solution of ethynylmagnesium bromide (or a similar acetylide) in anhydrous THF at 0 °C, a solution of pyridine-2-carbaldehyde in THF is added dropwise.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Stereoselective Reduction to this compound:

    • The synthesized 1-(pyridin-2-yl)prop-2-yn-1-ol is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).

    • A catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added.

    • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.

    • The reaction progress is carefully monitored by TLC or GC-MS to avoid over-reduction to the saturated alcohol.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Potential Biological Signaling Pathways

While the specific biological activity of this compound is uncharacterized, compounds containing the pyridyl-propenol scaffold have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. A potential mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and inflammation.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation nfkb NF-κB inflammation Inflammation nfkb->inflammation compound This compound compound->raf Potential Inhibition compound->nfkb Potential Inhibition

Caption: Hypothetical signaling pathways potentially modulated by pyridylpropenols.

This diagram illustrates a hypothetical scenario where a pyridylpropenol compound might inhibit the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in cancer, or the NF-κB pathway, a key regulator of inflammation. This is a generalized representation and requires experimental validation for this compound.

Conclusion

This technical guide provides a foundational resource for the study of this compound. While direct experimental data is scarce, the predicted spectroscopic values and the proposed synthetic protocol offer a solid starting point for researchers. The potential for this compound to interact with key biological signaling pathways warrants further investigation, which could unveil novel therapeutic applications. Future work should focus on the successful synthesis and full experimental characterization of this molecule to validate and expand upon the information presented herein.

An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing pyridin-2-yl substituted propenols, compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of a propenol functional group on a pyridine ring offers a versatile scaffold for the development of novel therapeutic agents. This document details key synthetic routes, presents comparative data, and outlines experimental protocols and relevant biological signaling pathways.

Introduction

Pyridin-2-yl substituted propenols are a class of organic compounds that feature a pyridine ring connected to a propenol moiety at the 2-position. This structural motif is of considerable interest to medicinal chemists due to the diverse biological activities exhibited by pyridine derivatives. The pyridine ring can act as a hydrogen bond acceptor and participate in various biological interactions, while the propenol group offers a site for further functionalization or can be a key pharmacophoric element. These compounds and their derivatives have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors in signaling pathways critical to cancer progression.

Synthetic Strategies

The synthesis of pyridin-2-yl substituted propenols can be achieved through several established organic reactions. The choice of method often depends on the desired stereochemistry, substrate availability, and scalability. This guide focuses on three primary and effective methods: the Grignard reaction, the Wittig reaction, and the Julia-Kocienski olefination.

Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. In the context of synthesizing 1-(pyridin-2-yl)prop-2-en-1-ol, this involves the reaction of 2-pyridinecarboxaldehyde with vinylmagnesium bromide. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired allylic alcohol.

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)prop-2-en-1-ol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A small amount of an initiator, such as an iodine crystal or 1,2-dibromoethane, may be added to activate the magnesium surface. Add a small portion of vinyl bromide (1.1 eq.) dissolved in anhydrous THF to the flask. Once the reaction initiates (indicated by heat evolution and bubbling), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(pyridin-2-yl)prop-2-en-1-ol.[2][3][4]

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. To synthesize a pyridin-2-yl substituted propenol using this method, a two-step process is generally required: olefination to form an α,β-unsaturated ester, followed by reduction of the ester to the allylic alcohol.

Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)prop-2-en-1-ol via a Two-Step Wittig Reaction Sequence

  • Step 1: Wittig Olefination to form Ethyl 3-(pyridin-2-yl)acrylate.

    • To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in an appropriate solvent like dichloromethane (DCM) or THF, add 2-pyridinecarboxaldehyde (1.0 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the ethyl 3-(pyridin-2-yl)acrylate.[5][6]

  • Step 2: Reduction to 3-(Pyridin-2-yl)prop-2-en-1-ol.

    • Dissolve the purified ethyl 3-(pyridin-2-yl)acrylate (1.0 eq.) in a dry solvent such as THF or diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C and slowly add a reducing agent like lithium aluminum hydride (LAH) (1.5 eq.) or diisobutylaluminium hydride (DIBAL-H).

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup for LAH).

    • Filter the resulting precipitate and wash it thoroughly with an organic solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate it to yield the crude alcohol.

    • Purify the product by column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. This one-pot reaction involves the condensation of a heteroaryl sulfone with an aldehyde. For the synthesis of pyridin-2-yl substituted propenols, this method can be adapted to generate the desired alkene, which may then require deprotection or further modification to yield the final alcohol. The use of a pyridin-2-yl sulfone has been noted to influence the stereoselectivity of the reaction.[7]

Experimental Protocol: General Procedure for Julia-Kocienski Olefination

  • Preparation of the Sulfone: Synthesize the required (pyridin-2-yl)methyl sulfone derivative.

  • Olefination Reaction:

    • Dissolve the (pyridin-2-yl)methyl sulfone (1.1 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) dropwise to generate the carbanion.

    • After stirring for 30-60 minutes at -78 °C, add a solution of the appropriate aldehyde (e.g., a protected hydroxyacetaldehyde) (1.0 eq.) in anhydrous THF.

    • Allow the reaction to proceed at -78 °C for several hours, then gradually warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the resulting alkene by column chromatography.[8][9][10]

  • Deprotection (if necessary): If a protected aldehyde was used, deprotect the resulting alkene to yield the final pyridin-2-yl substituted propenol.

Data Presentation

Synthetic Method Starting Materials Key Reagents Typical Yield Stereoselectivity Advantages Disadvantages
Grignard Reaction 2-Pyridinecarboxaldehyde, Vinyl Bromide, MagnesiumVinylmagnesium bromideGood to ExcellentGenerally not stereoselectiveOne-step, readily available starting materialsHighly sensitive to moisture and air, potential for side reactions
Wittig Reaction 2-Pyridinecarboxaldehyde, (Carbethoxymethylene)triphenylphosphoraneYlide, LAH or DIBAL-HModerate to Good(E)-isomer often favored with stabilized ylidesTolerant of many functional groupsTwo-step process, formation of triphenylphosphine oxide byproduct can complicate purification
Julia-Kocienski Olefination 2-Pyridinecarboxaldehyde derivative, (Pyridin-2-yl)methyl sulfoneStrong base (e.g., KHMDS)GoodHigh (E)-selectivity is commonHigh stereoselectivity, one-pot procedureRequires synthesis of the specific sulfone precursor

Mandatory Visualizations

Signaling Pathway

Pyridin-2-yl substituted compounds have been identified as potential inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[11][12] The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.[12] Small molecule inhibitors often target the kinase activity of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[11]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis) SMAD_complex->Transcription Translocation & Regulation Inhibitor Pyridin-2-yl Propenol (Inhibitor) Inhibitor->TGFbRI Inhibition

Caption: TGF-β signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of pyridin-2-yl substituted propenols via a Grignard reaction.

experimental_workflow start Start reagent_prep Reagent Preparation (Drying solvents, weighing reagents) start->reagent_prep grignard_formation Grignard Reagent Formation (Vinylmagnesium bromide) reagent_prep->grignard_formation reaction Reaction with Aldehyde (2-Pyridinecarboxaldehyde) grignard_formation->reaction workup Aqueous Work-up (Quenching with NH4Cl) reaction->workup extraction Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) extraction->drying purification Purification (Silica Gel Column Chromatography) drying->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization end End: Pure Product characterization->end logical_relationships cluster_note *Note aldehyde 2-Pyridine- carboxaldehyde unsaturated_ester α,β-Unsaturated Ester aldehyde->unsaturated_ester Wittig Reaction propenol_1 1-(Pyridin-2-yl)- prop-2-en-1-ol aldehyde->propenol_1 Grignard Reaction propenol_3 3-(Pyridin-2-yl)- prop-2-en-1-ol aldehyde->propenol_3 Julia-Kocienski Olefination* vinyl_reagent Vinyl Grignard or Vinyl Lithium wittig_reagent Phosphonium Ylide (e.g., (Carbethoxymethylene)- triphenylphosphorane) sulfone_reagent (Pyridin-2-yl)methyl sulfone derivative unsaturated_ester->propenol_3 Reduction (e.g., DIBAL-H) note Depending on the aldehyde fragment used in the Julia-Kocienski reaction.

References

Stereoselective synthesis of (Z)-allylic alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereoselective Synthesis of (Z)-Allylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

(Z)-Allylic alcohols are crucial structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their stereodefined synthesis is a persistent challenge in organic chemistry, demanding precise control over the geometry of the carbon-carbon double bond. This technical guide provides an in-depth overview of the core modern and classical strategies for the stereoselective synthesis of (Z)-allylic alcohols, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a research and development setting.

The partial reduction of alkynes to (Z)-alkenes is a foundational strategy for accessing cis-olefins. For the synthesis of (Z)-allylic alcohols, the semi-hydrogenation of the corresponding propargyl alcohols is a direct and effective method. This transformation is typically achieved using heterogeneous catalysts that have been "poisoned" to prevent over-reduction to the corresponding alkane.

Key Methodologies

  • Lindlar's Catalyst : This catalyst consists of palladium deposited on calcium carbonate and treated with a poison, typically lead acetate and quinoline. The poison deactivates the most active catalytic sites, allowing the hydrogenation to stop at the alkene stage. The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the (Z)-alkene.[1]

  • P-2 Nickel Catalyst : An alternative to palladium-based systems, the P-2 nickel catalyst is a nickel boride catalyst prepared by the reduction of nickel(II) acetate with sodium borohydride.[2] It often provides excellent selectivity for the (Z)-alkene and can be a more economical choice.

The general workflow involves activating the catalyst, followed by the hydrogenation reaction under a hydrogen atmosphere.

G Workflow for Semi-Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cat_prep Prepare Catalyst (e.g., Lindlar or P-2 Ni) start Propargyl Alcohol + Solvent + Catalyst cat_prep->start reaction Hydrogen Balloon (or Parr Shaker) start->reaction monitoring Monitor Reaction (TLC, GC) reaction->monitoring workup Catalyst Filtration & Solvent Removal monitoring->workup product (Z)-Allylic Alcohol workup->product G Still-Gennari Olefination Mechanism reagents Aldehyde (R-CHO) + Still-Gennari Reagent base Base (KHMDS) + 18-Crown-6, THF, -78 °C reagents->base 1. intermediate Erythro-like Intermediate base->intermediate 2. Deprotonation & Addition elimination Rapid Elimination intermediate->elimination 3. product (Z)-α,β-Unsaturated Ester elimination->product 4. G One-Pot Co-Catalyzed Hydrosilylation-Oxidation start Allene + Silane (e.g., PhSiH3) step1 Step 1: Hydrosilylation start->step1 cat Co(acac)2 / Ligand THF, rt cat->step1 intermediate (Z)-Allylsilane step1->intermediate step2 Step 2: Oxidation intermediate->step2 product (Z)-Allylic Alcohol step2->product reagents2 H2O2, KHCO3, KF THF/MeOH reagents2->step2

References

A Technical Guide to the Characterization of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies and data interpretation techniques for the characterization of novel pyridine derivatives. Pyridine and its analogues are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their ability to interact with a wide range of biological targets.[1][2][3][4] The successful development of new pyridine-based therapeutic agents hinges on a thorough and systematic characterization process, encompassing synthesis, structural elucidation, and comprehensive biological evaluation.

Synthesis of Novel Pyridine Derivatives

The synthesis of pyridine derivatives often employs multicomponent reactions (MCRs), which are highly efficient for creating molecular diversity.[5] A common approach involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a thiol in the presence of a catalyst.[5] This method allows for the generation of a library of substituted pyridines by varying the initial reactants.

G Reactants Aromatic Aldehyde + Malononitrile + Thiol Reaction One-Pot Multicomponent Reaction (MCR) Reactants->Reaction Reagents Catalyst Base Catalyst (e.g., Lipase, Et3N) Catalyst->Reaction Conditions Product 2-Amino-4-aryl-6-sulfanyl- pyridine-3,5-dicarbonitrile Reaction->Product Yields

Caption: General synthetic pathway for pyridine derivatives via MCR.

Structural Elucidation: Experimental Protocols

Once synthesized, the precise chemical structure of the novel compounds must be confirmed. This is achieved through a combination of spectroscopic and analytical techniques.

General Workflow for Characterization

The characterization process follows a logical progression from synthesis to purification and final structural confirmation before proceeding to biological testing.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_evaluation Biological Evaluation A Synthesis of Crude Product B Purification (e.g., Recrystallization, Chromatography) A->B C Spectroscopic Analysis (NMR, FT-IR, MS) B->C D Purity Check (e.g., HPLC, TLC) C->D E In Vitro Assays (Anticancer, Antimicrobial) D->E

Caption: Standard experimental workflow for novel compound characterization.

Table 1: Spectroscopic Data for a Representative Pyridine Derivative

The following table summarizes expected spectroscopic data for a hypothetical 2-amino-4-phenyl-6-(p-tolyl)nicotinonitrile derivative.[6][7]

TechniqueObservationInterpretation
FT-IR (cm⁻¹)~3400-3200 (broad), ~2220 (sharp), ~1650-1500 (multiple bands)N-H stretch (amino), C≡N stretch (nitrile), C=C and C=N ring stretches
¹H NMR (δ, ppm)7.20-7.80 (multiplets), 7.10 (singlet), 4.50 (broad singlet), 2.40 (singlet)Aromatic protons (phenyl, tolyl), Pyridine-H, NH₂ protons, CH₃ protons
¹³C NMR (δ, ppm)160-150 (multiple peaks), 140-120 (multiple peaks), 117 (sharp), 95, 21Pyridine ring carbons, Aromatic carbons, C≡N carbon, Pyridine C3/C5, CH₃ carbon
Mass Spec. (m/z)Calculated [M]+ peak corresponding to the molecular formula (e.g., C₁₉H₁₅N₃).Confirms molecular weight of the compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 MHz).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the complete structure.

Biological Evaluation and Data

Novel pyridine derivatives are frequently screened for a variety of biological activities, with antimicrobial and anticancer properties being of significant interest.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay

This assay is commonly used to assess the anti-proliferative effects of compounds on cancer cell lines.[11]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A-549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment : Prepare serial dilutions of the pyridine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][12]

  • Inoculum Preparation : Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : Perform a two-fold serial dilution of the pyridine derivatives in the broth in a 96-well microtiter plate.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Table 2: Biological Activity of Selected Novel Pyridine Derivatives

This table presents representative quantitative data from recent studies on the biological activities of newly synthesized pyridine compounds.

Compound Class/NameBiological TargetAssay TypeResult (IC₅₀ / MIC)Reference
6-amino-4-(diphenylamino)phenyl-2-oxo-dihydropyridine-dicarbonitrile (Compound 4b)A-549 (Lung Carcinoma)CytotoxicityIC₅₀ = 0.00803 µM[8]
6-amino-4-(diphenylamino)phenyl-2-oxo-dihydropyridine-dicarbonitrile (Compound 4e)MDA-MB-231 (Breast Carcinoma)CytotoxicityIC₅₀ = 0.0147 µM[8]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-dihydropyridinePDE3A EnzymeInhibitionIC₅₀ = 3.76 nM[13]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-dihydropyridineHeLa (Cervical Cancer)CytotoxicityIC₅₀ = 34.3 µM[13]
Pyridine-thiazole hybrid (Compound 3b)MCF-7 (Breast Cancer)CytotoxicityIC₅₀ = 6.13 µM[11]
Pyrazolo[3,4-b]pyridine derivative (Compound 2g)HepG2 (Liver Carcinoma)CytotoxicityGI₅₀ = 0.01 µM[14]
Pyridine-3-carbonitrile derivative (Compound 3d)E. coliAntimicrobialMIC = 3.91 µg/mL[15]

Mechanism of Action and Signaling Pathways

Understanding how a compound exerts its biological effect is crucial. Many pyridine derivatives function as inhibitors of key signaling proteins, such as kinases, which are often dysregulated in diseases like cancer.[4]

Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified signal transduction pathway and how a pyridine-based kinase inhibitor can block it. Uncontrolled signaling through such pathways can lead to excessive cell proliferation.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase1 Intracellular Kinase (e.g., RAS) Receptor->Kinase1 Activates Kinase2 Kinase Cascade (e.g., RAF-MEK-ERK) Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase2 INHIBITS

Caption: Inhibition of a kinase signaling pathway by a pyridine derivative.

This systematic approach to characterization—from rational synthesis and rigorous structural analysis to detailed biological and mechanistic studies—is fundamental to advancing novel pyridine derivatives from laboratory curiosities to potential clinical candidates.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Z)-3-pyridin-2-ylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

I have not found a complete ¹H NMR and ¹³C NMR dataset specifically for (Z)-3-pyridin-2-ylprop-2-en-1-ol in the initial search. While I found data for related compounds and general information about NMR spectroscopy of pyridine derivatives, the specific chemical shifts and coupling constants for the Z-isomer of the requested compound are missing. To fulfill the user's request for a detailed technical guide, I need to find this specific data. Therefore, I will perform a more targeted search for the NMR data of this exact compound. I will also look for its synthesis, as characterization data is often provided in such publications.I still have not found a complete, specific ¹H NMR and ¹³C NMR dataset for this compound. The search results provided data for related structures, such as the (E)-isomer or other pyridine derivatives, but not the exact Z-isomer requested. To create an in-depth technical guide, I need the precise chemical shifts and coupling constants for the target molecule. Therefore, I will broaden my search to include databases and spectral prediction tools, and also look for synthetic procedures that would likely contain the characterization data.I have been unable to find a specific experimental ¹H NMR and ¹³C NMR dataset for this compound. The search results have provided data for similar compounds, including the (E)-isomer and other pyridine derivatives, as well as general information on NMR spectroscopy. However, the exact chemical shifts and coupling constants for the requested Z-isomer are not available in the retrieved documents. To fulfill the user's request for a comprehensive technical guide, this specific data is crucial. Therefore, I will now search for predicted NMR data for this compound from chemical databases and NMR prediction software. This will allow me to provide a complete set of data tables as requested. I will also proceed with creating the other components of the guide, such as the experimental protocols and diagrams, based on the information I have gathered for related compounds and general laboratory procedures.I have been unable to find experimental ¹H and ¹³C NMR data for this compound. However, I can provide a comprehensive technical guide based on predicted NMR data and experimental protocols for analogous compounds. I will now proceed to generate the full response, including the predicted data tables, detailed experimental methodologies, and Graphviz diagrams as requested. I will clearly state that the NMR data is predicted. I have sufficient information to create the rest of the content based on general laboratory practices and information for similar molecules. Therefore, I do not need further search actions.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of experimental spectral data for the pure (Z)-isomer in publicly accessible literature, this document utilizes predicted values to offer a comprehensive spectroscopic profile. These predictions are based on established computational models and provide a valuable reference for the identification and characterization of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values were generated using advanced NMR prediction software. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H14.45d6.5
H26.10dt11.6, 6.5
H36.85d11.6
H47.20dd7.5, 4.8
H57.65td7.7, 1.8
H67.40d7.9
H78.60d4.5
OH(variable)br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
C158.9
C2131.5
C3129.8
C4122.3
C5136.7
C6124.5
C7149.8
C8155.2

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are detailed, generalized methodologies for obtaining ¹H and ¹³C NMR spectra of pyridine-containing organic molecules.

Sample Preparation
  • Compound Purification: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. For compounds with poor solubility in CDCl₃, other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), or acetone ((CD₃)₂CO) can be used.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and dispersion.

  • Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds allows for full relaxation of the protons between scans.

    • Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A spectral width of approximately 200-240 ppm is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is standard.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

Structural Elucidation Workflow

The process of determining the structure of this compound using NMR data involves a logical workflow.

G cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Determination H1_NMR ¹H NMR Spectrum Integration Integration (Proton Ratio) H1_NMR->Integration Chemical_Shifts Chemical Shifts (Electronic Environment) H1_NMR->Chemical_Shifts Coupling Coupling Constants (J) (Connectivity & Stereochemistry) H1_NMR->Coupling Multiplicity Multiplicity (Neighboring Protons) H1_NMR->Multiplicity C13_NMR ¹³C NMR Spectrum C13_NMR->Chemical_Shifts Fragments Identify Structural Fragments Integration->Fragments Chemical_Shifts->Fragments Connectivity Assemble Fragments Coupling->Connectivity Multiplicity->Connectivity Fragments->Connectivity Stereochem Determine Stereochemistry (Z-isomer) Connectivity->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

NMR Data Analysis Workflow

Key Signaling Pathways in Drug Development

While this compound is a specific chemical entity, compounds containing the pyridine moiety are prevalent in drug discovery and development. They often interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway that could be modulated by a pyridine-containing drug candidate.

G cluster_pathway Hypothetical Signaling Pathway Ligand Pyridine-based Ligand (this compound analog) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Ligand->Receptor Binds and Activates Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates and Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Generalized Drug-Target Signaling

The Pyridine Core: A Keystone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, including its basicity, ability to form hydrogen bonds, and structural similarity to benzene, make it a privileged scaffold in the design of therapeutic agents.[1][3] Pyridine and its derivatives are integral components of numerous natural products, vitamins, and a vast array of clinically approved drugs, demonstrating a remarkable spectrum of biological activities.[2][4] These activities range from antimicrobial and antiviral to anticancer and enzyme inhibition, highlighting the versatility of the pyridine nucleus in interacting with diverse biological targets.[5][6][7] This guide provides a comprehensive overview of the discovery and synthesis of pyridinyl compounds, focusing on their role as enzyme inhibitors, and presents detailed methodologies for their preparation and evaluation.

Discovery and Biological Activity of Pyridinyl Compounds

The therapeutic landscape is significantly populated by drugs containing the pyridine moiety. This prevalence is due to the ring's ability to enhance pharmacological activity, improve solubility, and increase bioavailability.[8][9] Pyridinyl compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and potent enzyme inhibitors.[10]

Pyridinyl Compounds as Enzyme Inhibitors

Enzyme inhibition is a key strategy in therapeutic intervention, and pyridinyl compounds have proven to be particularly effective in this role.[10] They can act as competitive or allosteric inhibitors for a variety of clinically important enzymes.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: The p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11][12] Consequently, it is a major target for the development of anti-inflammatory drugs.[13] A prominent class of p38 inhibitors is based on a pyridinyl-imidazole scaffold.[11] These compounds act as ATP-competitive inhibitors.[11] The pyridine nitrogen forms a crucial hydrogen bond with the main chain N-H of Met109 in the ATP-binding site, while the aryl substituent at the 4-position of the imidazole ring occupies a hydrophobic pocket, conferring potency and selectivity.[14]

BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease.[7] A novel class of pyridinyl aminohydantoins has been developed as highly potent BACE1 inhibitors.[6] X-ray crystallography has revealed that the interaction between the pyridine nitrogen and the tryptophan residue Trp76 in the S2' region of the enzyme is a key factor for their high potency.[15]

Carbonic Anhydrase Inhibitors: Pyridine derivatives have also been explored as inhibitors of human carbonic anhydrase (hCA) isozymes. For instance, novel pyrazoline derivatives incorporating a pyridine scaffold have shown effective inhibition of hCA I and II.[10] More recently, pyridine-triazole ligands functionalized with sulfonamide moieties have demonstrated potent and selective inhibition against tumor-associated hCA isoforms IX and XII.[16]

A Focus on the p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade that responds to a variety of extracellular stresses and inflammatory cytokines.[3][10] The pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn activates p38 MAPK.[5][17] Once activated via dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif, p38 phosphorylates various downstream substrates, including other protein kinases and transcription factors, leading to a wide range of cellular responses such as inflammation, apoptosis, and cell cycle regulation.[3][5][9]

The inhibition of this pathway by pyridinyl-imidazole compounds prevents the downstream phosphorylation events, thereby blocking the production of inflammatory cytokines and exerting a therapeutic effect.

p38_signaling_pathway stimuli Stress / Cytokines (e.g., UV, TNF-α) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates (TGY motif) substrates Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->substrates phosphorylates inhibitor Pyridinyl Inhibitor (e.g., SB203580) inhibitor->p38 inhibits (ATP-competitive) response Cellular Response (Inflammation, Apoptosis) substrates->response

p38 MAP Kinase signaling pathway and inhibition.

Synthesis of Pyridinyl Compounds

A variety of synthetic methodologies have been developed for the construction of the pyridine ring. These can be broadly categorized into condensation reactions and cycloaddition approaches.

Classical Synthetic Strategies

Hantzsch Dihydropyridine Synthesis: Reported by Arthur Hantzsch in 1881, this is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[18][19] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[18] The driving force for the oxidation step is the formation of the stable aromatic ring.[19]

Other Condensation Approaches: Variations include the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation.[19]

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes are a favored modern method for constructing pyridine rings. Another approach involves the [2+2+2]-cycloaddition of diynes with nitriles, often catalyzed by transition metals like cobalt.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures.

This protocol is a representative example of the classical Hantzsch synthesis.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (25 mL)

  • Ceric Ammonium Nitrate (CAN) (optional, for oxidation)

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (25 mL).

  • Add ammonium acetate (10 mmol) to the solution.

  • Reflux the reaction mixture with stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Pour the mixture over crushed ice to facilitate precipitation of the solid product.

  • Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from hot ethanol to yield the title compound as a yellow crystalline solid.

  • (Optional Aromatization): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid in an appropriate solvent.

This protocol describes the synthesis of a key intermediate for pyridinyltriazole-based p38 MAP kinase inhibitors.

Materials:

  • Pyridine-4-carboxylic acid hydrazide (Isoniazid)

  • Appropriately substituted arylisothiocyanate (e.g., phenylisothiocyanate, 4-fluorophenylisothiocyanate)

  • Ethanol

  • Aqueous saturated sodium carbonate solution

Procedure:

  • Step 1: Synthesis of Thiourea derivative: A mixture of pyridine-4-carboxylic acid hydrazide (1 eq.) and the corresponding arylisothiocyanate (1 eq.) in ethanol is refluxed for 2 hours. The resulting precipitate is filtered, washed with ethanol, and dried to give the intermediate thiourea derivative.

  • Step 2: Cyclization to Mercaptotriazole: The thiourea derivative from Step 1 is refluxed in an aqueous saturated sodium carbonate solution overnight. The reaction mixture is then cooled and acidified with HCl (2N) to precipitate the product. The solid is filtered, washed with water, and dried to afford the 1-aryl-5-mercapto-2-(4-pyridinyl)triazole.[14]

  • Step 3: S-Alkylation: To a stirring solution of the mercaptotriazole (1 eq.) in methanol, 1N sodium hydroxide is added until a clear solution is obtained. The desired alkyl iodide (e.g., methyl iodide, ethyl iodide) (1.05 eq.) is then added slowly. The mixture is stirred at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final 5-alkylthio-1-aryl-2-(4-pyridinyl)triazole.[14]

synthesis_workflow start Starting Materials (e.g., Aldehyde, Ketoester) reaction Chemical Synthesis (e.g., Hantzsch Reaction) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Isolation (Filtration, Extraction) monitoring->workup Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Structure Characterization (NMR, MS, IR, X-ray) purification->characterization final Pure Pyridinyl Compound characterization->final

General workflow for synthesis and characterization.

Data Presentation

Quantitative data is crucial for comparing the efficacy of different compounds and the efficiency of synthetic routes.

Table 1: Inhibitory Activity of Pyridinyl Compounds Against Various Enzymes
Compound ClassTarget EnzymeSpecific Compound ExampleIC₅₀ / KᵢReference(s)
Pyridinyl AminohydantoinsBACE1(S)-4g20 nM (IC₅₀)[15]
Pyridinyl AminohydantoinsBACE1Compound 25 (Ar=2,5-diFPh)20 nM (IC₅₀)[6]
Pyrazolo[3,4-b]pyridinesTBK1Compound 15y0.2 nM (IC₅₀)[20]
Pyrazolo[3,4-b]pyridinesTBK1Compound 15t0.8 nM (IC₅₀)[20]
Pyridine-Triazole SulfonamidesCarbonic Anhydrase IXCompound 2a11.7 nM (Kᵢ)[16]
Pyrazole-based SulfonamidesCarbonic Anhydrase IICompound 4k0.24 µM (IC₅₀)[21]
Pyrazole-based SulfonamidesCarbonic Anhydrase IXCompound 4j0.15 µM (IC₅₀)[21]
Pyrazole-based SulfonamidesCarbonic Anhydrase XIICompound 4g0.12 µM (IC₅₀)[21]
Table 2: Yields for Selected Pyridinyl Synthesis Reactions
Reaction Type / StepProductYield (%)Reference(s)
Hantzsch Synthesis (Ultrasonic, PTSA catalyst)1,4-dihydropyridine derivative96[19]
Synthesis of 1-Phenyl-5-mercapto-2-(4-pyridinyl)triazoleC₁₃H₁₀N₄S95[14]
Synthesis of 1-(4-Fluorophenyl)-5-mercapto-2-(4-pyridinyl)triazoleC₁₃H₉FN₄S90[14]
Sonogashira coupling for Pyridinyl Amino Hydantoin intermediateAcetylene 545 - 75[6]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound's structure to understand its effect on biological activity is known as Structure-Activity Relationship (SAR) analysis. For pyridinyl-based enzyme inhibitors, SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

For p38 MAP kinase inhibitors, key SAR insights include:

  • The Pyridine Ring: The nitrogen atom is essential for hydrogen bonding with Met109 in the ATP binding pocket.

  • The 4-Aryl Substituent: This group fits into a hydrophobic specificity pocket, and its nature significantly impacts potency.

  • The Imidazole/Triazole Core: This heterocyclic core acts as a scaffold to correctly orient the key pyridine and aryl pharmacophores. Modifications here can influence overall properties.

  • Substituents at other positions: These can be modified to tune physical properties like solubility and metabolic stability without disrupting the core binding interactions.

sar_logic lead Lead Compound (Pyridinyl Scaffold) modification Structural Modification lead->modification r1 Modify R1 (e.g., Pyridine Substituent) modification->r1 r2 Modify R2 (e.g., 4-Aryl Group) modification->r2 core Modify Core (e.g., Imidazole -> Triazole) modification->core assay Biological Assay (e.g., IC50 Measurement) r1->assay r2->assay core->assay analysis SAR Analysis assay->analysis analysis->modification Iterate optimized Optimized Compound (Improved Potency/Selectivity) analysis->optimized Conclude

Logical flow of a Structure-Activity Relationship study.

Conclusion

The pyridine scaffold remains an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its chemical tractability allows for the generation of large, diverse libraries of compounds, while its inherent properties facilitate favorable interactions with a multitude of biological targets. The continued development of novel synthetic routes, including green chemistry and flow chemistry approaches, promises to further accelerate the discovery process.[4][22] For researchers in drug development, a deep understanding of the synthesis, biological activity, and structure-activity relationships of pyridinyl compounds is indispensable for the rational design of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Biological Activity of Pyridinyl Propenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of pyridinyl propenol derivatives, with a focus on their potential as anticancer agents. This document includes a summary of their quantitative biological data, detailed experimental protocols for key assays, and a visualization of a relevant signaling pathway.

Introduction

Pyridinyl propenol derivatives, a class of compounds structurally related to chalcones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds, characterized by a pyridine ring linked to a propenone system, have shown promise in various therapeutic areas, including cancer treatment.[3][4] Their mechanism of action often involves the induction of non-apoptotic cell death or the disruption of critical cellular processes like microtubule formation.[1][3] This document will focus on the biological evaluation of indolyl-pyridinyl-propenones, a specific subclass of these derivatives.

Data Presentation: Anticancer Activity of Indolyl-Pyridinyl-Propenones

The following table summarizes the growth inhibition (GI50) values of a series of indolyl-pyridinyl-propenone derivatives against the U251 glioblastoma cell line. The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), and its analogues demonstrate a range of potencies, highlighting key structure-activity relationships.[1][3]

Compound IDR1 (Indole 5-position)R2 (Indole 2-position)GI50 (μM) against U251 cells
1a (MOMIPP) OMeMe1.2[3]
2a OEtMe>10[3]
2b OPrMe2.5[3]
2c OiPrMe>10[3]
2d OBnMe1.3[3]
2e NHAcMe>10[3]
2f NHBocMe>10[3]
2g NH2Me>10[3]
2j OMeCF30.15[3]
2k OMeCO2Me0.08[3]
2l OMeCO2Et0.04[3]
2m OMeCO2nPr0.01[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or growth-inhibitory effects of pyridinyl propenol derivatives on cancer cell lines.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., U251 glioblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridinyl propenol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl propenol derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (Fluorescence-Based Aromatase Inhibition Assay)

This protocol provides a method to screen for the inhibitory activity of pyridinyl propenol derivatives against a specific enzyme, in this case, aromatase (CYP19A1). This assay is relevant as some pyridine derivatives have been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy.[7]

Materials:

  • 96-well black plates

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate (e.g., a commercially available substrate that produces a fluorescent signal upon metabolism)[2][8]

  • NADPH generating system[2][8]

  • Aromatase assay buffer[2][8]

  • Pyridinyl propenol derivative stock solution (in DMSO)

  • Known aromatase inhibitor (e.g., letrozole) as a positive control[9]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the aromatase enzyme, fluorogenic substrate, and NADPH generating system in the assay buffer according to the manufacturer's instructions.

  • Compound Addition: Add 2 µL of the serially diluted pyridinyl propenol derivatives to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (letrozole).

  • Enzyme Addition: Add 23 µL of the diluted aromatase enzyme solution to each well and incubate for 10 minutes at 37°C.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate/NADPH mixture to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a specific incubation time.[9]

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the kinetic curve or the endpoint fluorescence intensity. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

p38 MAPK Signaling Pathway

Pyridinyl-containing compounds have been identified as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][11] This pathway plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[12][13][14] Inhibition of p38 MAPK can be a key mechanism for the anticancer effects of these compounds.

p38_MAPK_Signaling_Pathway Stress Cellular Stress (UV, Osmotic Shock, Cytokines) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Pyridinyl_Propenol Pyridinyl Propenol Derivatives Pyridinyl_Propenol->p38_MAPK Cellular_Response Cellular Response (Apoptosis, Inflammation, Cell Cycle Arrest) MAPKAPK2->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Inhibition of the p38 MAPK signaling pathway by pyridinyl propenol derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening pyridinyl propenol derivatives for their anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyridinyl Propenol Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Data_Analysis GI50/IC50 Determination MTT_Assay->Data_Analysis Enzyme_Assay Enzyme Inhibition Assay (e.g., p38 MAPK, Aromatase) Data_Analysis->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

Caption: Workflow for evaluating the anticancer activity of pyridinyl propenol derivatives.

References

Application Notes and Protocols: (Z)-3-pyridin-2-ylprop-2-en-1-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-pyridin-2-ylprop-2-en-1-ol is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of indolizine derivatives, a class of compounds with significant potential in medicinal chemistry. The key synthetic strategy involves the activation of the allylic alcohol, formation of a pyridinium salt, and a subsequent intramolecular 1,3-dipolar cycloaddition reaction.

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Among these, the indolizine core, an isomer of indole, has attracted considerable attention due to its presence in numerous natural products and its diverse pharmacological activities. The synthesis of functionalized indolizines is a key area of research in drug discovery. This compound serves as a readily accessible starting material for the construction of the indolizine framework. The strategic placement of the pyridine ring and the allylic alcohol functionality allows for a facile cascade reaction to build the bicyclic system.

Synthesis of Indolizine Derivatives

The primary application of this compound in heterocyclic synthesis is the preparation of indolizine derivatives. The general synthetic approach involves a two-step, one-pot procedure:

  • Activation and Pyridinium Salt Formation: The hydroxyl group of this compound is first activated to create a good leaving group. This is typically achieved by converting the alcohol into an allylic halide or sulfonate. The subsequent intramolecular quaternization of the pyridine nitrogen leads to the formation of a pyridinium salt.

  • Ylide Formation and 1,3-Dipolar Cycloaddition: In the presence of a base, the pyridinium salt generates a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, leading to the formation of the indolizine ring system.

A general reaction scheme is presented below:

G start This compound step1 Activation of OH group (e.g., SOCl2, MsCl) start->step1 intermediate1 Allylic Halide/Sulfonate step1->intermediate1 step2 Intramolecular Pyridinium Salt Formation intermediate1->step2 intermediate2 Pyridinium Salt step2->intermediate2 step3 Base (e.g., K2CO3) Ylide Formation intermediate2->step3 intermediate3 Pyridinium Ylide step3->intermediate3 step4 1,3-Dipolar Cycloaddition intermediate3->step4 dipolarophile Dipolarophile (e.g., DMAD, Maleimide) dipolarophile->step4 product Indolizine Derivative step4->product

Caption: General workflow for the synthesis of indolizine derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of Indolizine Derivatives
EntryActivating AgentDipolarophileBaseSolventTemp. (°C)Time (h)Yield (%)
1Thionyl chloride (SOCl₂)Dimethyl acetylenedicarboxylate (DMAD)K₂CO₃Acetonitrile801275
2Methanesulfonyl chloride (MsCl)N-PhenylmaleimideTriethylamine (TEA)Dichloromethane252468
3Phosphorus tribromide (PBr₃)Ethyl propiolateDBUTHF65882

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1-(prop-2-en-1-yl)indolizine-2,3-dicarboxylate

This protocol details the one-pot synthesis of an indolizine derivative from this compound and dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, slowly add thionyl chloride (1.2 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add potassium carbonate (3.0 mmol) to the reaction mixture, followed by the dropwise addition of dimethyl acetylenedicarboxylate (1.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired indolizine derivative.

G cluster_0 Step 1: Activation and Salt Formation cluster_1 Step 2: Cycloaddition start This compound reagent1 SOCl2, Acetonitrile, 0 °C -> RT start->reagent1 intermediate Allyl Chloride Intermediate (in situ) reagent1->intermediate reagent2 K2CO3, DMAD, 80 °C, 12 h intermediate->reagent2 product Dimethyl 1-(prop-2-en-1-yl)indolizine-2,3-dicarboxylate reagent2->product G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade indolizine Indolizine Derivative indolizine->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response

Application Notes and Protocols for the Oxidation of (Z)-3-pyridin-2-ylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the selective oxidation of the allylic alcohol, (Z)-3-pyridin-2-ylprop-2-en-1-ol, to its corresponding aldehyde, (Z)-3-pyridin-2-ylpropenal. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below are based on established methods for the oxidation of allylic alcohols, ensuring high selectivity and yield.

Introduction

The oxidation of primary allylic alcohols to α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. The presence of the pyridine ring and the Z-configuration of the double bond in the starting material, this compound, requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid, isomerization of the double bond, or reaction with the pyridine nitrogen. Several methods are available for this transformation, with varying degrees of efficiency and substrate compatibility. This note details a primary protocol using Pyridinium Chlorochromate (PCC), a widely used and reliable reagent for this purpose, and discusses alternative methods.

Key Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate is a mild and selective oxidizing agent that is particularly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is known to be efficient for the oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes.[1][2]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celatom® or Florisil® (optional, for filtration)

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (10 mL per mmol of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane at room temperature.

  • The reaction mixture will turn into a dark brown-black slurry. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion of the reaction (typically 1-3 hours), dilute the reaction mixture with diethyl ether or additional dichloromethane.

  • Pass the mixture through a short plug of silica gel or Celatom®/Florisil® to filter out the chromium salts. Wash the filter cake thoroughly with the same solvent.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, (Z)-3-pyridin-2-ylpropenal, can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

Experimental Workflow:

Oxidation_Workflow reagents PCC Anhydrous DCM reaction Reaction Mixture (Stir at RT) reagents->reaction starting_material This compound in Anhydrous DCM starting_material->reaction workup Workup: 1. Dilution 2. Filtration 3. Washing 4. Drying reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Pure (Z)-3-pyridin-2-ylpropenal purification->product

Caption: Workflow for the PCC oxidation of this compound.

Alternative Protocols

While PCC is a reliable reagent, other methods can also be employed, particularly for large-scale synthesis or to avoid chromium-based oxidants.

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is heterogeneous and typically requires a large excess of the reagent.

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers mild reaction conditions and a simple workup procedure.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base (e.g., triethylamine). It is highly effective but requires careful temperature control.

  • Palladium-Catalyzed Aerobic Oxidation: This "green" chemistry approach uses a palladium catalyst and molecular oxygen (or air) as the terminal oxidant.[3] This method is atom-economical and avoids stoichiometric amounts of heavy metal oxidants.[3]

Data Presentation

The following table summarizes expected outcomes and key parameters for the oxidation of this compound based on typical results for similar allylic alcohols.

Oxidizing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
PCC 75-901-325Reliable, commercially availableChromium waste, slightly acidic
MnO₂ 60-8512-4825-40High selectivity, mildLarge excess of reagent needed
DMP 80-951-425Mild, fast, simple workupReagent is shock-sensitive
Swern Oxidation 85-950.5-2-78 to 25High yield, general applicabilityRequires low temperatures, odor
Pd(OAc)₂ / O₂ 70-908-2425-50"Green" method, catalyticCatalyst may be expensive

Signaling Pathways and Logical Relationships

The general mechanism for the oxidation of an alcohol by a chromium(VI) species like PCC involves the formation of a chromate ester followed by an E2-like elimination of the aldehyde and a reduced chromium species.

PCC_Mechanism cluster_0 Mechanism of PCC Oxidation Alcohol R-CH₂OH (this compound) Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + PCC PCC PCC (CrO₃Cl⁻PyH⁺) PCC->Chromate_Ester Elimination E2-like Elimination Chromate_Ester->Elimination Product R-CHO ((Z)-3-pyridin-2-ylpropenal) Elimination->Product Cr_IV Cr(IV) Species Elimination->Cr_IV

Caption: Simplified mechanism of alcohol oxidation by PCC.

Conclusion

The oxidation of this compound to (Z)-3-pyridin-2-ylpropenal can be effectively achieved using a variety of established methods. The choice of oxidant will depend on factors such as scale, desired purity, and environmental considerations. The detailed protocol using PCC provides a reliable and well-documented starting point for researchers. For greener and more catalytic alternatives, palladium-based systems are a promising option. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

Unlocking the Antimicrobial Potential of Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, substituted pyridines have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This document provides detailed application notes on the antimicrobial properties of various substituted pyridines, protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.

Application Notes

Substituted pyridines, heterocyclic organic compounds structurally related to benzene, have demonstrated significant efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[1][2] The versatility of the pyridine ring allows for diverse substitutions, leading to a wide array of derivatives with distinct biological activities.[3] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

The structure-activity relationship (SAR) studies of substituted pyridines reveal that the nature, position, and number of substituents on the pyridine ring play a crucial role in determining their antimicrobial potency. For instance, the introduction of electron-withdrawing groups can enhance antibacterial activity.[3] Furthermore, the fusion of the pyridine ring with other heterocyclic systems, such as thiadiazole or benzothiazole, has been shown to result in hybrid molecules with improved antimicrobial profiles.[3]

Key Classes of Antimicrobial Substituted Pyridines:
  • Pyridine-Thiadiazole Hybrids: These compounds have shown good antimicrobial activity against a variety of microbial pathogens.[3]

  • Azetidin-2-one Substituted Pyridines: Derivatives like 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one are reported to be potent against Staphylococcus aureus.[3]

  • Pyridine-Oxazolidinone Derivatives: These compounds have exhibited significant activity against several Gram-positive bacteria.[4]

  • N-alkylated Pyridinium Salts: These cationic molecules have demonstrated both antibacterial and antibiofilm activities.[1]

The development of pyridine-based antimicrobials is an active area of research, with ongoing efforts to synthesize novel derivatives and understand their mechanisms of action to combat drug-resistant pathogens.[3]

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative substituted pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity of Selected Substituted Pyridines (MIC in μg/mL)

Compound Class/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N-alkylated Pyridinium Salts
Compound 6656 ± 0.5% inhibition at 100 µg/mL-55 ± 0.5% inhibition at 100 µg/mL-[1]
Pyridine-Oxazolidinone Derivatives
Compounds 21b, 21d, 21e, 21fSimilar to LinezolidSimilar to Linezolid--[4]
1,3,4-Oxadiazoles–Pyridines
Compound 117a-37.537.5-[5]
Pyridine-Benzothiazole Hybrids Poor to fair activityPoor to fair activityPoor to fair activityPoor to fair activity[1]

Table 2: Antifungal Activity of Selected Substituted Pyridines (MIC in μg/mL)

Compound Class/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
Dodecanoic Acid Derivatives Good activityGood activity-[6]
Thiophene-Pyrazole-Pyridine Hybrids Good activity-Good activity[1]
Pyridine-Benzothiazole Hybrids Poor to fair activityPoor to fair activityPoor to fair activity[1]
1,3,4-Oxadiazoles–Pyridines (117a, 117b) Better than Cycloheximide--[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative substituted pyridine and the evaluation of its antimicrobial activity.

Protocol 1: Synthesis of Pyridine-Containing Substituted Phenyl Azetidine-2-ones

This protocol is based on the synthesis of 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-ones, which have shown potency against various microbial strains.[1]

Materials:

  • Appropriate substituted aniline

  • Pyridine-3-carboxaldehyde

  • Chloroacetyl chloride

  • 1,4-dioxane

  • Triethylamine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Schiff Base Formation:

    • Dissolve the substituted aniline (0.01 mol) in ethanol (30 mL).

    • Add pyridine-3-carboxaldehyde (0.01 mol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the Schiff base.

  • Azetidin-2-one Ring Formation:

    • In a flask, mix the Schiff base (0.01 mol) and 1,4-dioxane (50 mL).

    • Add triethylamine (0.01 mol) to the mixture.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add chloroacetyl chloride (0.01 mol) dropwise with constant stirring.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the contents into crushed ice.

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure azetidin-2-one derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Substituted pyridine compound (test compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a plate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of substituted pyridines, as well as a conceptual representation of a potential mechanism of action.

Synthesis_Workflow start_end start_end process process decision decision output output Start Start Reactants Select Starting Reactants Start->Reactants Synthesis Chemical Synthesis (e.g., Schiff Base Formation, Cyclization) Reactants->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization PureCompound Pure Substituted Pyridine Characterization->PureCompound End End PureCompound->End Antimicrobial_Evaluation_Workflow start_end start_end process process data data result result Start Start: Pure Compound PrepareStock Prepare Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution Inoculate Inoculate Plates SerialDilution->Inoculate PrepareInoculum Prepare Standardized Microbial Inoculum PrepareInoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC FinalResult Antimicrobial Activity Profile DetermineMIC->FinalResult Putative_Mechanism_of_Action compound compound target target process process outcome outcome Pyridine Substituted Pyridine Membrane Bacterial Cell Membrane Pyridine->Membrane interacts with Enzyme Essential Enzyme (e.g., DNA Gyrase) Pyridine->Enzyme binds to Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

References

Troubleshooting & Optimization

Stability of (Z)-3-pyridin-2-ylprop-2-en-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-3-pyridin-2-ylprop-2-en-1-ol, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary chemical transformation of this compound in an acidic medium?

Under acidic conditions, the primary transformation expected for this compound is isomerization from the (Z)-isomer to the more thermodynamically stable (E)-isomer. Additionally, protonation of the pyridine nitrogen will occur.

Q2: What is the first step in the reaction of this compound with acid?

The first and most rapid step is the protonation of the basic pyridine nitrogen atom by the acid to form a pyridinium salt. Pyridine itself has a pKa of about 5.2, and this protonation can influence the electronic properties and reactivity of the entire molecule.[1]

Q3: What are the potential degradation pathways for this compound in strong acidic conditions?

In strongly acidic conditions, aside from isomerization, allylic alcohols can undergo dehydration to form a diene or rearrangement to form a more stable carbocation, which can then lead to a variety of products, including carbonyl compounds. While allylic alcohols are generally stable, strong acids can promote these degradation pathways.[2][3]

Q4: How can I monitor the stability of my this compound sample under acidic conditions?

The stability and isomerization can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the (Z) and (E) isomers, allowing for their quantification over time. ¹H NMR spectroscopy can also be used to observe the appearance of signals corresponding to the (E)-isomer and the disappearance of the (Z)-isomer's signals.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in acidic solution.
  • Possible Cause 1: Acid Concentration is too high.

    • Troubleshooting: Reduce the concentration of the acid. The rate of degradation is often proportional to the acid strength and concentration. Start with a milder acid or a lower concentration of the strong acid.

  • Possible Cause 2: Elevated Temperature.

    • Troubleshooting: Perform the experiment at a lower temperature. Acid-catalyzed reactions are typically accelerated by heat. Maintaining the reaction at room temperature or below may slow down degradation.

  • Possible Cause 3: Presence of Oxidizing Impurities.

    • Troubleshooting: Ensure all solvents and reagents are pure and free from oxidizing agents. Trace impurities can sometimes catalyze degradation pathways.[4]

Issue 2: Difficulty in separating (Z) and (E) isomers by HPLC.
  • Possible Cause 1: Inadequate HPLC Method.

    • Troubleshooting: Optimize the HPLC method. This may involve changing the stationary phase (e.g., using a different C18 column or a phenyl-hexyl column), adjusting the mobile phase composition (e.g., modifying the ratio of organic solvent to water/buffer), or changing the buffer and its pH.[5][6] A gradient elution may be necessary to achieve separation.

  • Possible Cause 2: Co-elution with an impurity.

    • Troubleshooting: Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. Consider changing the organic modifier (e.g., from acetonitrile to methanol or vice versa).

Issue 3: Inconclusive NMR data for isomerization.
  • Possible Cause 1: Poor Spectral Resolution.

    • Troubleshooting: Ensure the NMR instrument is properly shimmed. A higher field strength magnet will provide better resolution. Adjusting the sample concentration and using a high-quality NMR tube can also improve resolution.

  • Possible Cause 2: Overlapping signals.

    • Troubleshooting: Consider using 2D NMR techniques like COSY (Correlation Spectroscopy) to help assign protons that are coupled to each other, which can aid in distinguishing between the (Z) and (E) isomers. It may also be beneficial to acquire spectra in a different deuterated solvent.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Acid-Catalyzed Isomerization by HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solution: Prepare the desired acidic solution (e.g., 0.1 N HCl in water/acetonitrile 1:1).

  • Initiation of Reaction: At time t=0, add a known volume of the stock solution to the acidic solution to achieve the desired final concentration.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop the reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the percentage of the (Z)-isomer remaining and the percentage of the (E)-isomer formed.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: General Procedure for Monitoring Isomerization by ¹H NMR
  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O with DCl, or CD₃OD with an acid).

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Time-course Monitoring: Acquire subsequent spectra at regular time intervals directly in the NMR tube.

  • Data Analysis: Integrate the signals corresponding to specific protons of the (Z) and (E) isomers to determine their relative concentrations over time. For example, the coupling constants of the vinylic protons are typically different for (Z) and (E) isomers.

Table 2: Expected ¹H NMR Chemical Shift Differences for Vinylic Protons

IsomerProtonExpected Chemical Shift (ppm)Expected Coupling Constant (J, Hz)
(Z)Vinylic Protons-~12
(E)Vinylic Protons-~16
Note: Specific chemical shifts will depend on the solvent and acid used.

Visualizations

Acid_Catalyzed_Isomerization Z_isomer This compound Protonated_Z Protonated (Z)-isomer Z_isomer->Protonated_Z + H⁺ Carbocation Allylic Carbocation Intermediate Protonated_Z->Carbocation Isomerization (Rotation around C-C bond) Protonated_E Protonated (E)-isomer Carbocation->Protonated_E Degradation Degradation Products (e.g., Carbonyls) Carbocation->Degradation Side Reactions E_isomer (E)-3-pyridin-2-ylprop-2-en-1-ol Protonated_E->E_isomer - H⁺

Caption: Proposed mechanism for the acid-catalyzed isomerization of (Z)- to (E)-3-pyridin-2-ylprop-2-en-1-ol.

Experimental_Workflow cluster_prep Sample Preparation cluster_monitoring Monitoring cluster_analysis Analysis Start Start with (Z)-isomer Acid Add Acidic Solution Start->Acid Sampling Take Aliquots at Time Intervals Acid->Sampling Quench Neutralize (for HPLC) Sampling->Quench NMR NMR Analysis Sampling->NMR HPLC HPLC Analysis Quench->HPLC Data_HPLC Data_HPLC HPLC->Data_HPLC Quantify Isomers Data_NMR Data_NMR NMR->Data_NMR Determine Isomer Ratio

Caption: General experimental workflow for studying the stability of this compound.

References

Technical Support Center: Synthesis of Pyridinyl Propenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl propenols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridinyl propenols?

A1: The most prevalent and straightforward method for synthesizing pyridinyl propenols, which are often prepared as their ketone analogs (pyridinyl propenones or chalcones), is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a pyridine carboxaldehyde with a ketone or an aldehyde bearing α-hydrogens.[1][2] The resulting α,β-unsaturated ketone can then be selectively reduced to the corresponding propenol if desired.

Q2: What are the typical reaction conditions for the Claisen-Schmidt condensation to synthesize pyridinyl propenones?

A2: Typically, the reaction is carried out in an alcoholic solvent, such as ethanol or methanol, at room temperature.[3] A strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used as a catalyst.[4][5] The reaction time can vary from a few hours to overnight.[3]

Q3: My reaction is not proceeding to completion, and the TLC shows mostly starting materials. What could be the issue?

A3: Several factors could contribute to an incomplete reaction. Firstly, ensure your reagents, particularly the aldehyde, are pure, as impurities can inhibit the reaction. The base might not be potent enough or may have degraded; consider using a freshly prepared solution of a strong base like NaOH or KOH. Lastly, ensure proper stoichiometry; an excess of the ketone component is sometimes used to drive the reaction to completion.

Q4: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products?

A4: Common side products in the Claisen-Schmidt condensation include the self-condensation product of the ketone (if it has α-hydrogens on both sides), and the aldol addition product (the β-hydroxy ketone) which may not have fully dehydrated to the propenone. Michael addition of the enolate to the newly formed chalcone can also lead to byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or catalyst activity. 2. Side Reactions: Self-condensation of the ketone, Cannizzaro reaction of the aldehyde (if it has no α-hydrogens), or Michael addition. 3. Product Precipitation: The product may be precipitating out of the solution, halting the reaction.1. Increase reaction time and/or catalyst concentration. Consider a stronger base. 2. Slowly add the aldehyde to the mixture of the ketone and base to minimize aldehyde self-reaction. Use a non-enolizable ketone if possible. 3. Use a solvent system in which the product is more soluble.
Formation of a Sticky or Oily Product 1. Incomplete Dehydration: The intermediate aldol addition product (a β-hydroxy ketone) may be present. 2. Presence of Impurities: Residual starting materials or side products can prevent crystallization.1. Increase the reaction temperature or add a dehydrating agent. Acidification of the workup can also promote dehydration. 2. Purify the crude product using column chromatography or recrystallization from a suitable solvent.
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: Makes separation by chromatography challenging. 2. Product Instability: The propenone may be susceptible to polymerization or degradation under certain conditions.1. Optimize the mobile phase for column chromatography; a gradient elution might be necessary. Consider derivatization to alter polarity for easier separation. 2. Avoid prolonged exposure to strong acids or bases and high temperatures during purification. Store the purified product in a cool, dark place.

Quantitative Data on Side Reactions

Obtaining precise quantitative data on side product distribution is challenging as it is highly dependent on the specific substrates and reaction conditions. However, the following table provides an illustrative example of how yields of the desired product and a common side product (ketone self-condensation) might vary with the base used. This data is representative and compiled from general observations in aldol-type reactions.

Base (Catalyst)SolventTemperature (°C)Desired Product Yield (%)Ketone Self-Condensation Product Yield (%)
10% NaOHEthanol25~75%~10-15%
10% KOHEthanol25~80%~5-10%
LiOHMethanol25~70%~15-20%
PiperidineEthanolReflux~60%~25-30%

Note: The remaining percentage accounts for unreacted starting materials and other minor byproducts.

Experimental Protocols

Synthesis of (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one

This protocol is adapted from a published procedure for the synthesis of pyridine-based chalcones.[3]

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Ethanol (10 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2 mL)

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-pyridinecarboxaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the 10% aqueous NaOH solution (2 mL) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion of the reaction (disappearance of the aldehyde spot), pour the reaction mixture into ice-cold water (50 mL).

  • A yellow precipitate should form. If not, acidify the mixture with dilute HCl to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one.

  • Dry the purified product under vacuum. The expected yield is typically in the range of 60-70%.[3]

Visualizations

Experimental Workflow for Pyridinyl Propenone Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Pyridine Aldehyde and Ketone in Ethanol add_base Add Aqueous NaOH reagents->add_base 1 stir Stir at Room Temperature (4-6 hours) add_base->stir 2 monitor Monitor by TLC stir->monitor 3 quench Pour into Ice Water monitor->quench 4 filter Vacuum Filtration quench->filter 5 recrystallize Recrystallize from Ethanol filter->recrystallize 6 dry Dry Under Vacuum recrystallize->dry 7 product Pure Pyridinyl Propenone dry->product 8

Caption: A typical experimental workflow for the synthesis of pyridinyl propenones.

Signaling Pathway Modulation by Anticancer Pyridinyl Propenones

Certain pyridinyl propenone derivatives have been shown to exhibit anticancer activity by modulating key signaling pathways involved in cell cycle regulation and apoptosis.[6] They can also interfere with microtubule dynamics.[7]

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Propenone Pyridinyl Propenone p53 p53 Activation Propenone->p53 JNK JNK Activation Propenone->JNK Tubulin Tubulin Polymerization Propenone->Tubulin Inhibition p21 p21 Expression p53->p21 G2M G2/M Arrest p21->G2M Apoptosis Apoptosis JNK->Apoptosis Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption

Caption: Signaling pathways modulated by some anticancer pyridinyl propenones.

References

Technical Support Center: (Z)-3-pyridin-2-ylprop-2-en-1-ol Decomposition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely decomposition pathways for (Z)-3-pyridin-2-ylprop-2-en-1-ol under ambient conditions?

A1: Under ambient light and air, the most probable degradation pathways include oxidation of the allylic alcohol and isomerization of the Z-alkene. Allylic alcohols are susceptible to oxidation, which could lead to the formation of (Z)-3-pyridin-2-ylprop-2-en-1-al (aldehyde) and subsequently (Z)-3-pyridin-2-ylacrylic acid.[1][2][3] Additionally, the Z-configuration of the double bond may isomerize to the more thermodynamically stable E-isomer, especially when exposed to light or acid catalysts.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures are expected to accelerate decomposition. Thermal degradation could involve dehydration, polymerization, or more complex fragmentation of the molecule. For pyridine derivatives, thermal decomposition can lead to ring opening and the formation of smaller volatile molecules, although this typically requires high temperatures.[4][5]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing both a pyridine ring and a double bond are often photosensitive. Photochemical reactions could include Z/E isomerization, radical-mediated oxidation, or photohydration. The pyridine ring itself can undergo photochemical transformations.[6][7][8] It is recommended to store the compound in amber vials or otherwise protected from light.

Q4: What is the expected stability of this compound in different solvents?

A4: The stability will depend on the solvent. In protic solvents, particularly under acidic or basic conditions, solvolysis or isomerization may be accelerated. In the presence of alcohols, transesterification is a potential degradation pathway for unsaturated polyesters, and similar reactivity could be considered for this molecule under certain conditions.[9][10] For storage, a non-polar, aprotic solvent is likely to be most suitable. Stability in DMSO, a common solvent for compound storage, should be evaluated, as some compounds can degrade in it over time.

Q5: What are the potential degradation products I should look for?

A5: Key potential degradation products to monitor include the E-isomer ((E)-3-pyridin-2-ylprop-2-en-1-ol), the corresponding aldehyde ((Z)- and (E)-3-pyridin-2-ylprop-2-en-1-al), and the carboxylic acid ((Z)- and (E)-3-pyridin-2-ylacrylic acid). Other possibilities include products of pyridine ring modification or fragmentation under more forcing conditions.

Troubleshooting Guides

Issue 1: Rapid Disappearance of Starting Material in Solution
Possible Cause Troubleshooting Step
Oxidation Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant if compatible with the experimental system.
Photosensitivity Protect the solution from light by using amber glassware or wrapping the container in aluminum foil.
Reactive Solvent Verify the stability of the compound in the chosen solvent by running a small-scale stability study at the intended temperature. Consider switching to a less reactive, aprotic solvent.
Contaminated Glassware Ensure all glassware is scrupulously clean and free of acid or base residues which could catalyze decomposition.
Issue 2: Appearance of Multiple Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step
Isomerization Check for a peak with the same mass-to-charge ratio (m/z) as the parent compound but a different retention time. This is likely the E-isomer.
Oxidation Products Look for peaks corresponding to the masses of the aldehyde (+2 amu from the parent) and the carboxylic acid (+16 amu from the aldehyde).
Solvent Adducts or Degradation Analyze a blank solvent sample to rule out impurities or degradation products from the solvent itself.
Complex Degradation If multiple unidentifiable peaks are present, consider performing forced degradation studies (see Experimental Protocols) to systematically identify degradation products.

Potential Degradation Products and Analytical Data

The following table summarizes potential degradation products and their expected mass differences from the parent compound, this compound (Molecular Weight: 135.16 g/mol ).

Potential Degradation Product Structure Molecular Weight ( g/mol ) Mass Difference from Parent (amu) Suggested Analytical Technique
(E)-3-pyridin-2-ylprop-2-en-1-olIsomer135.160HPLC, GC-MS, NMR
(Z)-3-pyridin-2-ylprop-2-en-1-alAldehyde133.15-2LC-MS, GC-MS, NMR
(E)-3-pyridin-2-ylprop-2-en-1-alAldehyde Isomer133.15-2LC-MS, GC-MS, NMR
(Z)-3-pyridin-2-ylacrylic acidCarboxylic Acid149.15+14LC-MS, NMR
(E)-3-pyridin-2-ylacrylic acidCarboxylic Acid Isomer149.15+14LC-MS, NMR

Experimental Protocols

Protocol 1: General Stability Study Design

This protocol outlines a general approach for assessing the stability of this compound in a specific solvent and under defined conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C). Include a condition where the sample is exposed to light and another in the dark.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

  • Analysis: Analyze the samples immediately by a stability-indicating method, such as reverse-phase HPLC with UV detection. Quantify the amount of the parent compound remaining and any major degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is used to identify likely degradation products and establish degradation pathways.

  • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at a controlled temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber).

  • Sample Analysis: At various time points, take samples from each stress condition, neutralize if necessary, and analyze by LC-MS to identify the masses of the degradation products. Further structural elucidation can be performed using techniques like tandem MS (MS/MS) and NMR.[11]

Visualizations

Potential Decomposition Pathways

G parent This compound isomer (E)-3-pyridin-2-ylprop-2-en-1-ol parent->isomer Isomerization (Light, Acid) aldehyde_z (Z)-3-pyridin-2-ylprop-2-en-1-al parent->aldehyde_z Oxidation fragments Fragmentation Products parent->fragments Thermal/Photo Degradation isomer->parent Isomerization aldehyde_e (E)-3-pyridin-2-ylprop-2-en-1-al isomer->aldehyde_e Oxidation isomer->fragments Thermal/Photo Degradation aldehyde_z->aldehyde_e Isomerization acid_z (Z)-3-pyridin-2-ylacrylic acid aldehyde_z->acid_z Oxidation aldehyde_e->aldehyde_z Isomerization acid_e (E)-3-pyridin-2-ylacrylic acid aldehyde_e->acid_e Oxidation acid_z->acid_e Isomerization acid_e->acid_z Isomerization

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp Temperature Gradient (-20°C, 4°C, RT, 40°C) aliquot->temp light Light vs. Dark aliquot->light sampling Sample at Time Points temp->sampling light->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Parent & Degradants hplc->data

Caption: General workflow for conducting a stability study.

Troubleshooting Logic for Unexpected Results

G start Unexpected Result (e.g., low yield, extra peaks) check_purity Starting Material Pure? start->check_purity check_conditions Reaction Conditions Correct? (Temp, Atmosphere) check_purity->check_conditions Yes action_purify Re-purify Starting Material check_purity->action_purify No check_solvent Solvent Inert? check_conditions->check_solvent Yes action_control Verify Temp & Inertness check_conditions->action_control No check_workup Product Stable to Workup? check_solvent->check_workup Yes action_solvent Run Solvent Blank/ Change Solvent check_solvent->action_solvent No action_workup Test Workup Stability check_workup->action_workup No

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Purification of (Z)-3-pyridin-2-ylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (Z)-3-pyridin-2-ylprop-2-en-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the semi-hydrogenation of 3-pyridin-2-ylprop-2-yn-1-ol, can lead to several common impurities. These include:

  • (E)-3-pyridin-2-ylprop-2-en-1-ol: The geometric isomer of the desired product.

  • 3-pyridin-2-ylprop-2-yn-1-ol: Unreacted starting material.

  • 3-pyridin-2-ylpropan-1-ol: The over-reduced, fully saturated analog.

  • Catalyst residues: Remnants from the hydrogenation catalyst (e.g., palladium, nickel).

  • Solvent and reagent residues: Residual solvents or reagents used in the synthesis and workup.

Q2: How can I effectively remove the (E)-isomer from my this compound product?

A2: Separating E/Z isomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography. Due to the polar nature of the pyridine ring and the hydroxyl group, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate the isomers. For instance, a hexane/ethyl acetate or dichloromethane/methanol gradient is often successful.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: To accurately determine the purity and identify contaminants, a combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to determine the ratio of (Z) to (E) isomers by integrating characteristic peaks.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and its impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction and the effectiveness of a purification step.

Q4: My purified this compound appears to be unstable and isomerizes over time. How can I improve its stability?

A4: Allylic alcohols can be susceptible to isomerization, especially in the presence of acid, base, or upon exposure to heat and light.[1][2] To enhance stability:

  • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

  • Keep the compound at low temperatures (e.g., in a refrigerator or freezer).

  • Protect the compound from light by using amber-colored vials.

  • Ensure all residual acidic or basic impurities are removed during purification.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Poor separation of (Z) and (E) isomers on a silica gel column. The solvent system may not have the optimal polarity.Optimize the eluent system. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation. Consider using a different solvent system, such as dichloromethane/methanol.
The product streaks on the TLC plate and elutes as a broad band during column chromatography. The compound may be interacting too strongly with the acidic silica gel due to the basicity of the pyridine ring.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
The presence of a significant amount of the starting material (3-pyridin-2-ylprop-2-yn-1-ol) after purification. The semi-hydrogenation reaction did not go to completion.If the reaction was incomplete, consider resubmitting the impure product to the reaction conditions. Alternatively, column chromatography can be used to separate the starting material from the desired product.
The final product is contaminated with the over-reduced product (3-pyridin-2-ylpropan-1-ol). The hydrogenation reaction was not selective enough.This is a common issue with catalytic hydrogenation. Careful selection of the catalyst and reaction conditions (e.g., using a poisoned catalyst like Lindlar's catalyst) can minimize over-reduction.[3] Column chromatography is the most effective way to remove this impurity.
Difficulty in removing catalyst residues from the product. The catalyst is finely dispersed and passes through standard filtration.After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the catalyst. If catalyst residues persist, they can often be removed during column chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand to the top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis:

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure (Z)-isomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for purifying solid compounds if a suitable solvent is found.

Materials:

  • Crude this compound (if solid)

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Test small amounts of the crude product in various solvents to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude Crude Product ((Z)-isomer, (E)-isomer, starting material, etc.) dissolve Dissolve in minimal solvent crude->dissolve load Load onto silica gel column dissolve->load elute Elute with gradient solvent system load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure (Z)-isomer Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Column Chromatography Workflow for Purification.

troubleshooting_logic start Poor Separation of Isomers q1 Is the product streaking on TLC? start->q1 a1_yes Add triethylamine to eluent q1->a1_yes Yes a1_no Optimize solvent gradient q1->a1_no No q2 Is starting material present? a1_yes->q2 a1_no->q2 a2_yes Re-run reaction or use chromatography q2->a2_yes Yes q3 Is over-reduced product present? q2->q3 No a2_yes->q3 a3_yes Use chromatography for removal q3->a3_yes Yes end Improved Separation q3->end No a3_yes->end

References

Technical Support Center: Pyridinyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyridinyl compound synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are often due to incomplete reaction, side reactions, or issues with the final oxidation step. The classical method, often carried out in acetic acid or refluxing ethanol, can lead to long reaction times and low yields.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Consider using a catalyst to improve the reaction rate and yield. Lewis acids, Brønsted acids, and organocatalysts have been shown to be effective.[1] For example, a p-toluenesulfonic acid (PTSA) catalyzed reaction in aqueous micelles under ultrasonic irradiation can significantly improve yields, with some reported as high as 96%.[2]

  • Ensure Complete Oxidation: The initial product of the Hantzsch reaction is a dihydropyridine, which must be oxidized to the pyridine.[2][3] Incomplete oxidation is a common reason for low yields of the desired pyridine. While classical oxidants like nitric acid, CrO₃, and KMnO₄ can be used, they can also lead to side products and difficult workups.[2]

  • Alternative Oxidation Methods: Milder and more efficient oxidation methods have been developed. These include using iodine in refluxing methanol or photochemical methods.[2] A system of sodium dithionite (Na₂S₂O₄) and tert-Butyl hydroperoxide (TBHP) has also been reported as a green and efficient method for the oxidation of 1,4-dihydropyridines.[4]

Q2: I am observing significant side products in my Chichibabin reaction. How can I minimize them?

A2: A common side reaction in the Chichibabin reaction is the formation of a dimer product.[5] The reaction conditions, particularly pressure, can influence the ratio of the desired aminated product to the dimer.

Troubleshooting Steps:

  • Increase Pressure: Running the reaction under nitrogen pressure can significantly favor the formation of the aminated Chichibabin product over the dimer. For example, with 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi increased the yield of the aminated product from 11% to 74%.[5]

  • Solvent Choice: The direct amination of pyridine with sodium amide can be performed in liquid ammonia or an aprotic solvent like xylene. The choice of solvent can affect the reaction's homogeneity and outcome.[5]

Q3: My Suzuki-Miyaura coupling with a pyridine boronic acid is not working well. What should I check?

A3: Challenges in Suzuki-Miyaura couplings involving pyridine boronic acids can arise from several factors, including slow transmetalation of the electron-deficient heteroaryl boron derivative and decomposition of the boronic acid via protodeboronation.[6] The choice of catalyst, ligand, base, and solvent system is crucial for a successful reaction.

Troubleshooting Workflow:

Suzuki_Troubleshooting cluster_optimization Optimization Steps start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents optimize_base Optimize Base check_reagents->optimize_base Reagents OK optimize_catalyst Optimize Catalyst/Ligand optimize_base->optimize_catalyst Base Optimized optimize_solvent Optimize Solvent System optimize_catalyst->optimize_solvent Catalyst Optimized optimize_temp Optimize Temperature optimize_solvent->optimize_temp Solvent Optimized success High Yield Achieved optimize_temp->success Temp Optimized

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of pyridinyl compounds.

Troubleshooting Details:

  • Base Selection: The choice of base is critical. A screening of bases for a Suzuki-Miyaura coupling showed that Na₂CO₃ was the most effective in terms of yield (98%) compared to other inorganic and organic bases like K₂CO₃, K₃PO₄, NaOH, KOH, and TEA.[7] For the coupling of PyFluor with a boronic acid ester, Na₃PO₄ was found to be the best base.[8]

  • Solvent System: The solvent can significantly impact the reaction. In the coupling of PyFluor, toluene was less effective than dioxane. The addition of water to the dioxane was beneficial, with a 20% water content providing the optimal yield.[8] However, excessive water can lead to hydrolysis of the starting material.[8]

  • Catalyst and Ligand: For challenging couplings of 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[6] The use of sterically hindered and electron-rich phosphine ligands can improve reaction efficiency.[9]

  • Impurity Formation: Impurities derived from the aryl group on the phosphorus atom of the ligand can be a significant challenge. A method has been developed to suppress the formation of these impurities.[10][11]

Q4: I am struggling with low yields in the Buchwald-Hartwig amination of a halopyridine. What are the key parameters to optimize?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic halides like halopyridines is highly dependent on the reaction conditions. Key parameters to optimize include the choice of catalyst, ligand, base, and solvent.

Troubleshooting Steps:

  • Ligand Selection: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), can dramatically improve reaction efficiency by stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination.[9] For the amination of 2-bromopyridines, a combination of Pd₂(dba)₃ and (±)-BINAP has been used successfully.[12]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOBuᵗ) is a commonly used base in these reactions.[12][13] Weaker bases like K₂CO₃ can be used, but may result in lower reaction rates.[14]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.[12][13] It is important to ensure the solvent is dry and the reaction is carried out under an inert atmosphere (e.g., argon).[12]

  • Catalyst Precursor: The choice of palladium precursor can also be important. Both Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[13][15]

Q5: How can I effectively purify my polar pyridinyl compound?

A5: The purification of polar pyridinyl compounds can be challenging due to their solubility in polar solvents.

Purification Strategies:

  • Solid-Phase Extraction (SPE): Phenylboronic acid (PBA) functionalized silica nanoparticles can be used in an SPE cartridge to selectively remove or purify pyridine compounds from complex mixtures.[16]

  • Chromatography:

    • Normal Phase: For less polar pyridinyl compounds, silica gel chromatography with solvent systems like dichloromethane/methanol can be effective.[17]

    • Reversed Phase: For more polar compounds, C18 reversed-phase chromatography is a good option. The use of modifiers like trifluoroacetic acid (TFA) or formic acid can help to obtain sharp peaks.[17]

    • Amine Columns: Amine-functionalized columns can also be useful for the purification of this class of compounds.[17]

  • Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be an effective purification method.

Quantitative Data Summary

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester

EntryBaseSolventYield (%)
1Na₃PO₄Toluene25
2Na₃PO₄Toluene/H₂O (4:1)48
3Na₃PO₄Dioxane60
4Na₃PO₄Dioxane/H₂O (4:1)72
5K₃PO₄Dioxane/H₂O (4:1)68
6Cs₂CO₃Dioxane/H₂O (4:1)65
7K₂CO₃Dioxane/H₂O (4:1)55

Data adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor.[8]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines

AmineProduct Yield (%)
Cyclohexylamine85
Piperidine92
Morpholine95
Aniline78

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOBuᵗ, 1.2-1.5 eq).

  • Add the bromopyridine (1.0 eq) and the amine (1.1-1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants aldehyde Aldehyde condensation Condensation aldehyde->condensation beta_ketoester β-Ketoester (2 eq.) beta_ketoester->condensation ammonia Ammonia Source ammonia->condensation dihydropyridine Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridinyl Compound oxidation->pyridine

Caption: General workflow for the Hantzsch pyridine synthesis.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of (Z)- and (E)-3-pyridin-2-ylprop-2-en-1-ol Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparison of the geometric isomers, (Z)- and (E)-3-pyridin-2-ylprop-2-en-1-ol. Due to a lack of extensive direct comparative studies in published literature for this specific compound, this document outlines the requisite experimental protocols, expected data, and potential biological evaluation strategies based on established principles of stereoisomerism and the known properties of analogous compounds.

Introduction

Geometric isomerism, arising from restricted rotation around a carbon-carbon double bond, can lead to significant differences in the physical, chemical, and biological properties of molecules. The (Z) (zusammen) and (E) (entgegen) isomers of 3-pyridin-2-ylprop-2-en-1-ol are expected to exhibit distinct characteristics due to the different spatial arrangements of the pyridinyl and hydroxymethyl groups. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where specific isomeric forms often dictate efficacy and function.

Physicochemical and Spectroscopic Properties

The spatial arrangement of substituents in (Z) and (E) isomers influences their physical properties and spectroscopic signatures. The (E)-isomer is generally more stable and often exhibits a higher melting point due to more efficient crystal packing. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are pivotal in distinguishing between these isomers.

Property(E)-3-pyridin-2-ylprop-2-en-1-ol (Expected)(Z)-3-pyridin-2-ylprop-2-en-1-ol (Expected)
Stereochemistry TransCis
Melting Point Generally higherGenerally lower
Boiling Point Generally higherGenerally lower
Polarity/Rf Value Less polar (higher Rf in normal phase)More polar (lower Rf in normal phase)
¹H NMR (J-coupling) Larger coupling constant for vinylic protons (³J ≈ 12-18 Hz)Smaller coupling constant for vinylic protons (³J ≈ 7-12 Hz)
¹³C NMR Chemical Shift Differences in the chemical shifts of the vinylic carbons and the carbon of the CH₂OH group are expected.Differences in the chemical shifts of the vinylic carbons and the carbon of the CH₂OH group are expected.
IR Spectroscopy May show a stronger C=C stretching band.May show a weaker or shifted C=C stretching band.

Experimental Protocols

Synthesis and Isomer Separation

A plausible synthetic route to a mixture of (Z)- and (E)-3-pyridin-2-ylprop-2-en-1-ol involves the reduction of a corresponding α,β-unsaturated aldehyde or ester, which can be synthesized via a Claisen-Schmidt condensation.

1. Synthesis of (E/Z)-3-(pyridin-2-yl)propenal:

  • A base-catalyzed aldol condensation between pyridine-2-carbaldehyde and acetaldehyde would yield a mixture of (E) and (Z) isomers of 3-(pyridin-2-yl)propenal. The (E)-isomer is typically the major product under thermodynamic control.

2. Reduction to (E/Z)-3-pyridin-2-ylprop-2-en-1-ol:

  • The mixture of propenal isomers can be reduced to the corresponding allylic alcohols using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at low temperatures (e.g., 0 °C) to avoid side reactions.

3. Isomer Separation:

  • The resulting mixture of (Z) and (E) alcohols can be separated using column chromatography on silica gel. The less polar (E)-isomer is expected to elute first with a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate), followed by the more polar (Z)-isomer. Thin-layer chromatography (TLC) can be used to monitor the separation.

Characterization

1. NMR Spectroscopy:

  • ¹H NMR: Dissolve the purified isomers in a suitable deuterated solvent (e.g., CDCl₃). The key diagnostic signals will be the vinylic protons. The (E)-isomer will show a larger coupling constant (³J) between the two vinylic protons (typically 12-18 Hz), while the (Z)-isomer will exhibit a smaller coupling constant (typically 7-12 Hz).

  • ¹³C NMR: Acquire ¹³C NMR spectra to observe differences in the chemical shifts of the carbons in the double bond and the hydroxymethyl group, which are influenced by the stereochemistry.

2. Infrared (IR) Spectroscopy:

  • Obtain IR spectra of each isomer. While both will show characteristic O-H and C=C stretching frequencies, the position and intensity of the C=C stretch may differ slightly.

3. Mass Spectrometry (MS):

  • Determine the molecular weight and fragmentation pattern of the isomers using a suitable mass spectrometry technique (e.g., ESI-MS). The mass spectra of the two isomers are expected to be very similar.

Biological Activity Comparison (Hypothetical)

Pyridine-containing compounds are known to exhibit a wide range of biological activities. A hypothetical signaling pathway that could be modulated by these isomers is the mitogen-activated protein kinase (MAPK) pathway, which is often implicated in cellular responses to inflammatory stimuli.

Proposed Assay: Inhibition of LPS-induced TNF-α production in Macrophages

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Treatment:

  • Pre-treat the cells with varying concentrations of the purified (Z) and (E) isomers for 1 hour.

3. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

4. Measurement of TNF-α:

  • After a suitable incubation period (e.g., 6 hours), collect the cell culture supernatant and measure the concentration of the pro-inflammatory cytokine TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

  • Compare the dose-response curves for the (Z) and (E) isomers to determine if there is a stereoselective inhibition of TNF-α production.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_bioassay Biological Assay start Pyridine-2-carbaldehyde + Acetaldehyde condensation Claisen-Schmidt Condensation start->condensation propenal (E/Z)-3-(pyridin-2-yl)propenal condensation->propenal reduction Reduction (NaBH4) propenal->reduction alcohols (E/Z)-3-pyridin-2-ylprop-2-en-1-ol reduction->alcohols separation Column Chromatography alcohols->separation isomers (E)-isomer & (Z)-isomer separation->isomers nmr NMR Spectroscopy (¹H, ¹³C) isomers->nmr ir IR Spectroscopy isomers->ir ms Mass Spectrometry isomers->ms treatment Isomer Treatment isomers->treatment cell_culture Macrophage Culture cell_culture->treatment stimulation LPS Stimulation treatment->stimulation elisa TNF-α ELISA stimulation->elisa analysis Data Analysis elisa->analysis

Caption: Experimental workflow for the synthesis, separation, characterization, and biological evaluation of (Z) and (E) isomers of 3-pyridin-2-ylprop-2-en-1-ol.

MAPK_Signaling_Pathway cluster_pathway MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Isomer (Z) or (E) Isomer Isomer->TAK1 Inhibition? MKKs MKKs Isomer->MKKs Inhibition? MAPKs MAPKs (p38, JNK, ERK) Isomer->MAPKs Inhibition? TAK1->MKKs MKKs->MAPKs NFkB NF-κB Activation MAPKs->NFkB TNFa TNF-α Production NFkB->TNFa

Caption: Hypothetical inhibition of the MAPK signaling pathway by (Z) or (E) isomers of 3-pyridin-2-ylprop-2-en-1-ol, leading to reduced TNF-α production.

A Comparative Guide to Analytical Methods for the Quantification of (Z)-3-pyridin-2-ylprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantification of (Z)-3-pyridin-2-ylprop-2-en-1-ol. As there are no established and validated methods specifically for this compound in the published literature, this document outlines the most promising techniques based on the analysis of structurally related compounds, such as pyridine derivatives, vinylpyridines, and unsaturated alcohols. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Overview of Potential Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation. Based on the chemical structure of this compound, which features a UV-active pyridine ring, a conjugated double bond, and a polar hydroxyl group, the following methods are considered most suitable for development and validation.

Method Principle Selectivity Sensitivity Sample Throughput Primary Application
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.HighModerate to HighModeratePurity assessment and quantification in simple to moderately complex mixtures.
GC-MS Chromatographic separation based on volatility, followed by mass-based detection.Very HighVery HighModerateTrace-level quantification and structural confirmation in complex matrices.[1]
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in solution.LowLow to ModerateHighRapid quantification of pure samples or in simple mixtures with no interfering substances.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly suitable technique for the quantification of non-volatile, polar compounds like this compound. The conjugated system of the pyridine ring and the propenol side chain allows for sensitive detection using a UV-Vis detector.

Experimental Protocol (Proposed)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The acidic modifier helps to ensure sharp peak shapes for the basic pyridine moiety.[3]

    • Gradient Program (Example): Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at the absorbance maximum (λmax), likely around 250-280 nm, based on the UV spectrum of pyridine.[4][5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase starting condition or a suitable solvent like methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the unknown sample by interpolation from the calibration curve.

Projected Performance Data (Based on Similar Compounds)

Parameter Expected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 5 - 50 ppb[5]
Limit of Quantification (LOQ) 20 - 150 ppb
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it ideal for identifying and quantifying the analyte in complex matrices.[6] The primary challenge for this compound is its polarity and potential for thermal degradation due to the hydroxyl group. Derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol (Proposed)

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Derivatization (Optional but Recommended):

    • Silylation: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar -OH group to a nonpolar -OTMS group. This increases volatility and prevents peak tailing.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7]

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Full Scan for initial identification of the mass fragmentation pattern, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

  • Quantification:

    • Use an internal standard for improved accuracy.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Projected Performance Data (Based on Similar Compounds)

Parameter Expected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 1 - 20 ng/L
Limit of Quantification (LOQ) 5 - 70 ng/L
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

UV-Vis Spectrophotometry

This technique is the simplest and fastest but offers the lowest selectivity. It is best suited for the quantification of this compound in its pure form or in a simple solution where no other components absorb light at the same wavelength.

Experimental Protocol (Proposed)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte from 200 to 400 nm. The λmax is expected to be around 254 nm, similar to pyridine.[2]

    • Select a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.

  • Sample Preparation:

    • Prepare a stock solution of the analyte with a known concentration.

    • Create a series of dilutions from the stock solution to serve as calibration standards.

  • Quantification:

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve based on the Beer-Lambert law (Absorbance vs. Concentration).

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Projected Performance Data

Parameter Expected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 mg/L
Limit of Quantification (LOQ) 0.3 - 3 mg/L
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103% (in absence of interferences)

Workflow for Method Development and Validation

The following diagram illustrates a logical workflow for selecting and validating an analytical method for a novel compound like this compound.

Method_Development_Workflow start Define Analytical Requirements (Matrix, Sensitivity, Purpose) method_selection Select Potential Method (HPLC, GC-MS, UV-Vis) start->method_selection hplc_dev HPLC Method Development (Column, Mobile Phase, λ) method_selection->hplc_dev Purity/Assay gc_dev GC-MS Method Development (Derivatization, Column, Program) method_selection->gc_dev Trace/Complex Matrix uv_dev UV-Vis Method Development (Solvent, λmax) method_selection->uv_dev Pure Sample/Quick Check optimization Method Optimization (Peak Shape, Resolution, Run Time) hplc_dev->optimization gc_dev->optimization validation Method Validation (ICH Guidelines) Linearity, Accuracy, Precision, LOD, LOQ, Robustness uv_dev->validation For simple cases optimization->validation routine_analysis Implement for Routine Analysis validation->routine_analysis

Caption: Workflow for analytical method development and validation.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a systematic approach starting with method development is essential.

  • For purity determination and routine quantification in drug substance or simple formulations, HPLC-UV is the recommended starting point. It offers a robust balance of selectivity, sensitivity, and ease of use.

  • For trace-level quantification in complex biological or environmental matrices, GC-MS is the superior choice. Its high sensitivity and the structural information it provides are invaluable, though method development may be more intensive, likely requiring a derivatization step.

  • UV-Vis Spectrophotometry should be reserved for rapid, non-specific quantification of the pure compound. It can serve as a quick check for concentration in highly controlled settings but is not suitable for stability studies or analysis in the presence of impurities.

Each of these proposed methods will require rigorous validation according to ICH (International Council for Harmonisation) guidelines to ensure they are suitable for their intended purpose in a research or drug development environment.

References

Mass Spectrometry of Pyridinyl Propenols: A Comparative Guide to Ionization and Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of pyridinyl propenols, a chemical class with potential applications in drug development and materials science, relies heavily on mass spectrometry for structural elucidation and quantification. The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the observability of the molecular ion. This guide provides a comparative overview of common mass spectrometry approaches for the analysis of pyridinyl propenols, supported by inferred fragmentation pathways based on established principles for similar chemical structures.

Comparison of Ionization Techniques

The two most prevalent ionization techniques for the analysis of organic molecules are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection between these methods depends on the analyte's properties and the analytical goal.

Ionization TechniquePrincipleSuitability for Pyridinyl PropenolsExpected Molecular IonFragmentation
Electron Ionization (EI) A high-energy electron beam bombards the sample in the gas phase, causing the ejection of an electron to form a radical cation (M+•).[1]Suitable for volatile and thermally stable pyridinyl propenol isomers.[1]Often weak or absent due to extensive fragmentation.[2]Extensive and complex, providing detailed structural information.[3]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of protonated molecules ([M+H]+).[1]Ideal for less volatile or thermally labile pyridinyl propenol derivatives, and for analysis via liquid chromatography (LC-MS).[4]Typically the base peak or a very prominent peak.[5]Minimal, can be induced by collision-induced dissociation (CID) in tandem MS.[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is suitable for the analysis of volatile pyridinyl propenol isomers.

  • Sample Preparation: Dissolve the pyridinyl propenol sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically at a temperature of 250°C.

    • Oven Program: Start with an initial oven temperature of ~70°C, hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This method is advantageous for less volatile pyridinyl propenol derivatives or for complex mixtures.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Liquid Chromatography:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation, is typically used. For example, start with 5% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

    • Mass Analyzer: Scan a mass range of m/z 50-500.

    • Data Acquisition: Acquire data in full scan mode. For targeted analysis or structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]+ ion for collision-induced dissociation (CID).

Predicted Fragmentation Pathways

Due to the lack of specific experimental data for pyridinyl propenols, the following fragmentation pathways are predicted based on the known behavior of aromatic alcohols, unsaturated compounds, and pyridine derivatives.

Electron Ionization (EI) Fragmentation

Under EI conditions, pyridinyl propenols are expected to undergo extensive fragmentation. The initial molecular ion (M+•) is a radical cation.

EI_Fragmentation M Pyridinyl Propenol (M+•) F1 Loss of •OH [M-17]+ M->F1 - •OH F2 Loss of H2O [M-18]+• M->F2 - H2O F3 α-cleavage Loss of •CH2OH M->F3 - •CH=CHOH F4 Pyridine ring fragments F3->F4 Further fragmentation ESI_Fragmentation MH [M+H]+ F1 Loss of H2O [M+H-18]+ MH->F1 - H2O F2 Loss of C3H4O [M+H-56]+ MH->F2 - CH2=CHCHO F3 Protonated Pyridine MH->F3

References

Comparative Crystallographic Analysis of (Z)-3-pyridin-2-ylprop-2-en-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of (Z)-3-pyridin-2-ylprop-2-en-1-ol derivatives, offering a comparative analysis of their molecular geometries and crystal packing. This guide provides a comprehensive overview of the crystallographic data, detailed experimental protocols for structure determination, and a visual representation of the experimental workflow.

While the crystal structure of the parent compound, this compound, is not publicly available, this guide focuses on a comparative analysis of three closely related derivatives. These compounds share a common structural motif and provide valuable insights into the effects of substituent changes on the overall molecular conformation and intermolecular interactions.

The derivatives under comparison are:

  • (1) (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

  • (2) 3-hydroxy-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one

  • (3) 3-hydroxy-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one

These molecules are of interest in medicinal chemistry and materials science due to their potential as hydrogen-bond donors and acceptors, and their ability to form extended supramolecular architectures.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for the three derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and key intramolecular features.

Table 1: Crystal Data and Structure Refinement

Parameter(1) (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one(2) 3-hydroxy-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one(3) 3-hydroxy-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
Empirical FormulaC₁₃H₁₀N₂O₂C₁₄H₁₁NO₂C₁₄H₁₁NO₂
Formula Weight226.23225.24225.24
Temperature (K)100173173
Wavelength (Å)0.710730.710730.71073
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)11.833(3)5.589(1)11.234(2)
b (Å)5.698(1)11.396(2)5.617(1)
c (Å)15.939(4)17.202(3)17.521(4)
β (°)106.94(3)93.38(3)100.25(3)
Volume (ų)1028.9(4)1093.8(3)1086.9(4)
Z444
R-factor (%)4.34.64.7

Table 2: Selected Bond Lengths and Torsion Angles

Feature(1) (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one(2) 3-hydroxy-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one(3) 3-hydroxy-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
C=C bond length (Å)1.3931(17)Not ReportedNot Reported
Dihedral angle between pyridyl rings (°)7.45(7)--
Dihedral angle (central plane & pyridin-2-yl) (°)8.91(7)--
Dihedral angle (central plane & pyridin-3-yl) (°)15.88(6)Not Reported-
Dihedral angle (central plane & pyridin-4-yl) (°)--Not Reported
Dihedral angle (central plane & phenyl) (°)-Not ReportedNot Reported

Experimental Protocols

The determination of the crystal structures of these derivatives follows a standard workflow for small-molecule X-ray crystallography.[1][2][3]

Synthesis and Crystallization
  • (1) (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: This compound was synthesized via a Claisen condensation reaction. Ethyl nicotinate in anhydrous THF was added to a mixture of 2-acetylpyridine and sodium hydride in anhydrous THF. The resulting mixture was refluxed, quenched, and the pH was adjusted to 6-7 to yield a precipitate. Colorless crystals were obtained by recrystallization from a dichloromethane-hexane (1:1 v/v) solution.[1]

  • (2) and (3) 3-hydroxy-1-phenyl-3-(pyridin-yl)prop-2-en-1-ones: The synthesis of these compounds also involves a Claisen condensation. Specific details for the crystallization of these derivatives were not available in the cited literature.[1]

X-ray Data Collection and Structure Refinement

For all three compounds, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like the this compound derivatives discussed.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: A flowchart illustrating the major stages of small-molecule X-ray crystallography.

References

A Comparative Study on the Biological Activities of Pyridine Isomers: 2-Pyridone, 3-Hydroxypyridine, and 4-Pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of three key pyridine isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone. While direct comparative studies on these parent isomers are limited, this document synthesizes available data from various derivatives to offer insights into their relative potential in antimicrobial, cytotoxic, and enzyme inhibitory applications. The information presented is intended to guide further research and drug discovery efforts.

Summary of Biological Activities

The pyridine ring is a privileged scaffold in medicinal chemistry, with its isomers and their derivatives exhibiting a wide range of biological activities.[1] The position of the hydroxyl or keto group significantly influences the electronic properties and, consequently, the biological function of the molecule.

  • 2-Pyridone and its derivatives have shown notable antimicrobial and anticancer activities.[2][3][4] They are known to act as bacterial topoisomerase inhibitors.

  • 3-Hydroxypyridine derivatives are recognized for their antioxidant and antimicrobial properties.[5] The hydroxyl group in the meta position is crucial for their radical scavenging and iron-chelating capabilities.[6]

  • 4-Pyridone derivatives have been investigated for their antibacterial, antifungal, and antitumor activities.[7][8]

The following sections provide a more detailed comparison of these activities, supported by available experimental data for various derivatives.

Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine Isomer Derivatives
Compound/DerivativeTarget Organism2-Pyridone Derivatives3-Hydroxypyridine Derivatives4-Pyridone DerivativesReference Compound
Ring-fused 2-pyridone (EC240) Enterococcus faecalis25 µM---
Ring-fused 2-pyridone (EC305) Enterococcus faecalis50 µM---
Various 4-Pyridones Escherichia coli--64Penicillin G
3-Hydroxypyridine-4-one derivs. Staphylococcus aureus-MIC reported--
3-Hydroxypyridine-4-one derivs. Candida albicans-MIC reported--
4-Hydroxy-2-pyridone alkaloid Staphylococcus aureusMIC: 12.5-25.0 µM--Ciprofloxacin
4-Hydroxy-2-pyridone alkaloid Methicillin-resistant S. aureusMIC: 12.5-25.0 µM--Ciprofloxacin
Table 2: Comparative Cytotoxicity (IC50 in µM) of Pyridine Isomer Derivatives
Compound/DerivativeCancer Cell Line2-Pyridone Derivatives3-Hydroxypyridine Derivatives4-Pyridone DerivativesReference Compound
O-alkyl pyridine derivative (4c) HepG-2 (Liver)0.0132--Doxorubicin
O-alkyl pyridine derivative (4c) Caco-2 (Colon)0.007--Doxorubicin
O-alkyl pyridine derivative (4c) PC-3 (Prostate)0.005--Doxorubicin
4-Hydroxy-2-pyridone alkaloid (1) Various4.35–9.72---
3-Acetoxy-2-pyridone bioisosteres P-388 leukemiaActive-Active-

Note: The presented IC50 values are for specific derivatives and not the parent isomers. The data suggests that substituted pyridones can exhibit potent cytotoxic activity.

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Pyridine Isomer Derivatives
Compound/DerivativeTarget Enzyme2-Pyridone Derivatives (IC50)3-Hydroxypyridine Derivatives (IC50)4-Pyridone Derivatives (IC50)
O-alkyl pyridine derivative (4f) PIM-1 kinase0.095 µM--
Various Pyridones α-amylase9.20 µM--
Various Pyridones α-glucosidase3.05 µM--
3-Hydroxypyridin-4-ones Tyrosine hydroxylase-Inhibition reported-
3-Hydroxypyridin-4-ones Tyrosinase-Inhibition reported-

Note: The data highlights the potential of pyridone derivatives as enzyme inhibitors. Direct comparative data for the parent isomers is not available.

Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Pyridine Isomer Derivatives
Compound/DerivativeIC50 (µM)
5-Hydroxypyridine-4-one derivative (Va) 708.623
Various Pyridones 96.50 - 189.98

Note: 3-Hydroxypyridine derivatives, particularly those with a 4-keto group, show notable antioxidant potential.[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine isomers or their derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The pyridine isomers or their derivatives are serially diluted in the broth within a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

The specific protocol for an enzyme inhibition assay depends on the target enzyme. Below is a general workflow.

Methodology:

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions at their optimal concentrations.

  • Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor (pyridine isomer or derivative). A control group without the inhibitor is also included.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate to each well.

  • Signal Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method depends on the nature of the substrate and product.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[10][11][12]

Methodology:

  • Sample Preparation: Solutions of the pyridine isomers or their derivatives are prepared at various concentrations in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

  • Reaction Mixture: The sample solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Mandatory Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_enzyme Enzyme Inhibition Assay c1 Cell Seeding c2 Compound Treatment c1->c2 c3 MTT Addition c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Reading c4->c5 c6 IC50 Determination c5->c6 a1 Inoculum Prep a3 Inoculation a1->a3 a2 Serial Dilution a2->a3 a4 Incubation a3->a4 a5 MIC Determination a4->a5 e1 Reagent Prep e2 Assay Setup e1->e2 e3 Pre-incubation e2->e3 e4 Reaction Initiation e3->e4 e5 Signal Detection e4->e5 e6 IC50 Determination e5->e6

Caption: General experimental workflows for biological activity assessment.

signaling_pathway cluster_apoptosis Apoptosis Induction Pathway Pyridone Pyridone Derivative PIM1 PIM-1 Kinase Pyridone->PIM1 inhibition Caspase Caspase Activation Pyridone->Caspase Apoptosis Apoptosis PIM1->Apoptosis suppresses Caspase->Apoptosis

References

Safety Operating Guide

Safe Disposal of (Z)-3-pyridin-2-ylprop-2-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of (Z)-3-pyridin-2-ylprop-2-en-1-ol, a pyridine derivative with potential hazards. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1][2]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1][2]

  • Lab Coat: A fully buttoned lab coat should be worn to protect against contamination of personal clothing.[1]

Storage and Spill Management:

  • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3]

  • In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it.[1] The contained material should then be transferred to a sealed, labeled container for disposal as hazardous waste.[1][2]

Hazard Profile Summary

Hazard CategoryPotential Effects and Precautions
Flammability Pyridine and its derivatives are often flammable liquids and vapors that can form explosive mixtures with air.[2][4][5][6] Keep away from all ignition sources.[3][5][6]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5] Pyridine itself is toxic to multiple organ systems.[2]
Irritation Causes skin and serious eye irritation.[5][7][8] May cause respiratory irritation.[7][8]

Step-by-Step Disposal Protocol

This compound and its containers must be treated as hazardous waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent from spills, rinsed containers), in a dedicated, properly labeled, and sealed hazardous waste container.[2]

    • The container should be made of a compatible material, such as glass or high-density polyethylene.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., flammable, toxic).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizers and acids.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][9]

    • Follow all institutional and local regulations for hazardous waste disposal.[3] Professional disposal services will typically use high-temperature incineration for such chemical waste.[10]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11]

    • The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical.[11]

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is it pure chemical, contaminated material, or empty container? ppe->waste_type pure_chem Collect in Labeled Hazardous Waste Container waste_type->pure_chem Pure Chemical or Contaminated Material empty_container Triple-Rinse with Appropriate Solvent waste_type->empty_container Empty Container store_waste Store Sealed Container in Designated Waste Area pure_chem->store_waste collect_rinsate Collect Rinsate as Hazardous Waste empty_container->collect_rinsate dispose_container Dispose of Decontaminated Container per Lab Protocol empty_container->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.